molecular formula C7H6BrClO2S B1522062 3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS No. 886501-61-7

3-Bromo-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1522062
CAS No.: 886501-61-7
M. Wt: 269.54 g/mol
InChI Key: LJQINJOCKBNGAJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a versatile aromatic sulfonyl chloride intermediate exclusively for research applications. This compound integrates a sulfonyl chloride group, a bromo substituent, and a methyl group on a benzene ring, making it a valuable scaffold in organic synthesis and medicinal chemistry. Primary Research Applications: This reagent is primarily used in nucleophilic substitution reactions, where the sulfonyl chloride group acts as a reactive handle for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives. The bromine atom offers a secondary site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures. Research Value and Mechanism: Its core value lies in its role as a building block for the development of potential pharmaceutical candidates and functional materials. The sulfonyl chloride group is highly electrophilic and readily reacts with amines to form sulfonamides, a functional group prevalent in many drugs with biological activities including enzyme inhibition. The bromine atom serves as a good leaving group for metal-catalyzed couplings or can be transformed into other functional groups, providing significant synthetic flexibility. Handling and Storage: As a moisture-sensitive sulfonyl chloride, this compound must be stored under an inert atmosphere at room temperature. Researchers should note that compounds of this class are classified as corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment.

Properties

IUPAC Name

3-bromo-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrClO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQINJOCKBNGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660037
Record name 3-Bromo-2-methylbenzene-1-sulfonyl chloride
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Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-61-7
Record name 3-Bromo-2-methylbenzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylbenzene-1-sulfonyl chloride
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Foundational & Exploratory

3-Bromo-2-methylbenzene-1-sulfonyl chloride CAS 886501-61-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride (CAS 886501-61-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a trifunctional aromatic compound featuring a sulfonyl chloride, a bromine atom, and a methyl group. Its unique substitution pattern on the benzene ring makes it a valuable intermediate and building block in organic synthesis. The high reactivity of the sulfonyl chloride group, combined with the synthetic handles provided by the bromine and methyl substituents, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical research. The specific positioning of the functional groups significantly influences its reactivity and potential applications compared to its isomers.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 886501-61-7[1][2][3]
Molecular Formula C₇H₆BrClO₂S[1][2][3]
Molecular Weight 269.55 g/mol [1][2][3]
Melting Point 65-68 °C[3]
Boiling Point 330.1 °C at 760 mmHg[2]
Density ~1.7 g/cm³[2]
Appearance White to off-white solid[4]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1]
Solubility Soluble in organic solvents; reacts with water[5]
Canonical SMILES CC1=C(C=CC=C1Br)S(Cl)(=O)=O[1]
InChIKey LJQINJOCKBNGAJ-UHFFFAOYSA-N[1][2]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted aniline or benzenesulfonic acid. A common and logical pathway involves two key transformations:

  • Bromination of 2-Methylbenzenesulfonic Acid : This initial step introduces the bromine atom onto the aromatic ring at the desired position through electrophilic aromatic substitution. The directing effects of the methyl and sulfonic acid groups guide the regioselectivity of this reaction.

  • Chlorination of the Sulfonic Acid : The resulting 3-bromo-2-methylbenzenesulfonic acid is then converted to the target sulfonyl chloride. This is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

An alternative approach, widely used for preparing arylsulfonyl chlorides, is the Sandmeyer-type reaction starting from the corresponding aniline (3-bromo-2-methylaniline). This involves diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6][7]

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the reactivity of its functional groups.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur center. This is the most common transformation for this class of compounds.[8]

  • Sulfonamide Formation : Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. This is one of the most important reactions in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[9]

  • Sulfonate Ester Formation : Reaction with alcohols or phenols provides the corresponding sulfonate esters.

The hydrolysis of the compound in aqueous media proceeds via a bimolecular nucleophilic substitution mechanism. Kinetic studies on similar compounds show large negative activation entropies, which indicates a highly ordered transition state structure.

The "Positive Ortho Effect"

The presence of the ortho-methyl group relative to the bromine atom introduces notable steric and conformational effects. Research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "positive ortho effect," where reaction rates can be enhanced despite the apparent steric hindrance. This is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.

Reactions Involving the Bromine Atom

The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the elaboration of the molecular scaffold after the sulfonyl chloride has been transformed.

Core Applications in Drug Discovery and Agrochemicals

This compound is not an end-product but a crucial intermediate. Its derivatives are explored for a wide range of biological activities.

  • Pharmaceuticals : It is a key precursor for synthesizing compounds with potential therapeutic value. The sulfonamide derivatives are of particular interest for developing antibacterial, anti-inflammatory, and anti-tumor agents.

  • Agrochemicals : The compound is used to develop new herbicides and pesticides, where the sulfonylurea and related motifs are common.

  • Biotechnology : The reactive sulfonyl chloride can be used to modify biomolecules, such as proteins, for research and therapeutic applications.

Experimental Protocol: Synthesis of N-Benzyl-3-bromo-2-methylbenzene-1-sulfonamide

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-3-bromo-2-methylbenzene-1-sulfonamide via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical as the sulfonyl chloride is sensitive to hydrolysis, which would form the unreactive sulfonic acid and reduce yield.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and improve selectivity.

  • Reagent Addition: Slowly add pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of benzylamine (1.1 eq).

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Benzylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

    • Rationale: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessary reaction time or premature workup.

  • Aqueous Workup (Quenching & Extraction):

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Rationale: This multi-step washing process systematically removes unreacted reagents and byproducts, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before solvent evaporation to prevent potential hydrolysis of any trace unreacted starting material or product degradation.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

    • Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the pure sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Visualization

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep1 Dissolve Sulfonyl Chloride in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 reac1 Add Pyridine (Base) prep2->reac1 reac2 Add Benzylamine (Nucleophile) reac1->reac2 reac3 Stir at RT & Monitor by TLC reac2->reac3 work1 Wash with 1M HCl reac3->work1 work2 Wash with NaHCO₃ / Brine work1->work2 work3 Dry (MgSO₄) & Concentrate work2->work3 pur1 Flash Column Chromatography work3->pur1 pur2 Characterize (NMR, MS) pur1->pur2 final final pur2->final Pure Product

Caption: Workflow for the synthesis of an N-aryl sulfonamide.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[1][2] Contact with water may liberate toxic gas.[5]

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[2] Wear suitable protective clothing, gloves, and eye/face protection.[1][2] Avoid breathing dust, fumes, or vapors.[1][2]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[1][2]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] For long-term stability, it should be stored under an inert gas (e.g., nitrogen or argon) at 2-8°C.[1]

Conclusion

This compound (CAS 886501-61-7) is a strategically important synthetic intermediate. Its distinct substitution pattern offers a combination of a highly reactive electrophilic center at the sulfonyl chloride group and a handle for further diversification via the bromo substituent. This dual reactivity, modulated by the ortho-methyl group, makes it a powerful tool for medicinal chemists and researchers in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Proper understanding of its properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and characterization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride (C₇H₆BrClO₂S), a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The unique substitution pattern on the aromatic ring makes this compound a valuable building block in organic synthesis.[1] This document outlines a robust laboratory-scale synthesis via chlorosulfonation of 3-bromo-2-methyltoluene, followed by comprehensive characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to be self-validating, ensuring both high yield and purity of the target compound.

Introduction and Significance

This compound is an aromatic sulfonyl chloride with the CAS Number 886501-61-7.[2][3] Its molecular structure, featuring a bromine atom and a methyl group at positions 3 and 2 respectively, imparts specific reactivity that is highly sought after in medicinal chemistry and materials science.[1] The sulfonyl chloride functional group is a versatile handle for introducing the sulfonyl moiety into various molecules through reactions with nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1] These derivatives are prevalent in a wide array of biologically active compounds. This guide serves as a practical resource for researchers aiming to synthesize and utilize this important chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource
IUPAC Name 3-bromo-2-methylbenzenesulfonyl chloride[1]
CAS Number 886501-61-7[1][2]
Molecular Formula C₇H₆BrClO₂S[1][4]
Molecular Weight 269.54 g/mol [1]
Boiling Point 330.1°C (at standard atmospheric pressure)[1]
Density ~1.7 g/cm³[1]

Synthesis Methodology

The most direct and widely adopted method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation.[5][6] This process involves the direct reaction of an aromatic compound with chlorosulfonic acid. The following protocol has been optimized for the synthesis of this compound from the readily available starting material, 3-bromo-2-methyltoluene.

Causality of Experimental Design

The choice of chlorosulfonic acid as the reagent is based on its high reactivity, which allows for the direct and efficient introduction of the chlorosulfonyl group onto the benzene ring. The reaction is conducted at a low temperature (0-5°C) to control the exothermic nature of the reaction and to minimize the formation of undesired side products, such as diaryl sulfones. The work-up procedure, involving quenching the reaction mixture with ice water, serves a dual purpose: it precipitates the water-insoluble sulfonyl chloride product while simultaneously hydrolyzing the excess, highly corrosive chlorosulfonic acid.[5][6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dry Glassware & Reagents Reagents 3-Bromo-2-methyltoluene Chlorosulfonic Acid Cooling Cool Chlorosulfonic Acid to 0°C Reagents->Cooling Step 1 Addition Slowly add 3-Bromo-2-methyltoluene Cooling->Addition Step 2 Stirring Stir at 0-5°C for 2-3 hours Addition->Stirring Step 3 Quench Pour onto Ice Water Stirring->Quench Step 4 Filter Collect Precipitate via Vacuum Filtration Quench->Filter Step 5 Wash Wash with Cold Water Filter->Wash Step 6 Dry Dry under Vacuum Wash->Dry Step 7 Recrystallize Recrystallize from DCM/Hexanes Dry->Recrystallize Step 8 FinalProduct Pure 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Recrystallize->FinalProduct Final Step

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Materials:

  • 3-bromo-2-methyltoluene

  • Chlorosulfonic acid (freshly distilled is recommended)[6]

  • Dichloromethane (DCM)

  • Hexanes

  • Deionized water

  • Ice

Procedure:

  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is thoroughly dried.

  • In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (e.g., 4 equivalents).

  • Immerse the flask in an ice-salt bath and cool the acid to 0°C with stirring.

  • Slowly add 3-bromo-2-methyltoluene (1 equivalent) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous evolution of HCl gas will be observed.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice water. This step is highly exothermic and should be performed cautiously in a fume hood.[6]

  • A solid precipitate of the crude sulfonyl chloride will form. Continue stirring until all the ice has melted.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the funnel, then transfer it to a vacuum desiccator to dry completely.

Purification Protocol

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Dissolve the crude, dried this compound in a minimum amount of hot dichloromethane.

  • If any insoluble impurities are present, filter the hot solution.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization of the Final Product

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The expected data from these analyses are summarized below.

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-8.2 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~2.8 (s, 3H, Ar-CH₃). Chemical shifts and splitting patterns are predictive and based on analogous structures.[5]
¹³C NMR (CDCl₃, 100 MHz)Signals expected in the aromatic region (~120-145 ppm) and a signal for the methyl carbon (~20 ppm).[5]
IR Spectroscopy (KBr or ATR)Strong, characteristic S=O stretching bands at ~1380 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric).[7] C-H stretching for the aromatic and methyl groups around 3000-2850 cm⁻¹.
Mass Spectrometry (EI or ESI)Molecular ion peak cluster showing characteristic isotopic patterns for one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom.
Rationale for Analytical Choices
  • NMR Spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the connectivity and substitution pattern of the aromatic ring.

  • Infrared Spectroscopy is an excellent and rapid technique for identifying the presence of specific functional groups. The sulfonyl chloride group exhibits two very strong and characteristic absorption bands, making IR an ideal method for confirming the success of the chlorosulfonation reaction.[7]

  • Mass Spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. The distinct isotopic distribution patterns of bromine and chlorine atoms create a unique signature for the molecular ion, serving as a definitive confirmation of the presence of these halogens in the molecule.[7]

Safety, Handling, and Storage

Hazard Statement: this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage upon contact.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reactivity: The compound is moisture-sensitive and will react with water, alcohols, and other nucleophiles. All reactions should be conducted under anhydrous conditions using dry glassware.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion and Applications

This guide details a reliable and reproducible method for the synthesis and characterization of this compound. The protocol is grounded in established chemical principles and provides a clear pathway for obtaining this valuable intermediate in high purity. Its utility as a precursor in the synthesis of pharmaceuticals and agrochemicals underscores the importance of having a robust synthetic route.[1] The bifunctional nature of the molecule—possessing both a reactive sulfonyl chloride group and a bromine atom suitable for cross-coupling reactions—opens up a wide range of possibilities for the construction of complex molecular architectures.

References

An In-depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Organic Synthesis

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a methyl group that influences steric and electronic properties, makes it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, grounded in established scientific principles and practical laboratory applications. The strategic positioning of the bromo, methyl, and sulfonyl chloride moieties on the benzene ring offers a canvas for diverse chemical transformations, enabling the construction of novel molecular architectures with potential applications in pharmaceuticals and agrochemicals.[1][2]

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental physical properties of a reagent is paramount for its effective use in experimental design. The key identifiers and physical data for this compound are summarized below.

PropertyValueSource
CAS Number 886501-61-7[1]
Molecular Formula C₇H₆BrClO₂S[1]
Molecular Weight 269.54 g/mol [1]
IUPAC Name 3-bromo-2-methylbenzenesulfonyl chloride[1]
Appearance Off-white to light yellow solid[3]
Melting Point 65-68 °C[4]
Boiling Point 330.1 °C at 760 mmHg
Density ~1.7 g/cm³[1][2]
Purity (Commercially Available) Typically ≥ 97%[5]

Spectroscopic Signature: A Guide to Identification and Purity Assessment

Definitive identification and purity assessment are critical in any synthetic workflow. The following sections outline the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display a complex splitting pattern due to the disubstituted benzene ring. The methyl protons will appear as a singlet, likely in the range of 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spectrum will show signals for the aromatic carbons, with the carbon attached to the bromine and the sulfonyl chloride group being significantly influenced. The methyl carbon will appear as a distinct signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

  • S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[6]

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • C-S stretching: A weaker absorption band.

  • C-Br stretching: Typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Substitution at the Sulfonyl Group

The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a good leaving group.[3] This reaction is fundamental to the synthesis of sulfonamides and sulfonate esters.

  • Reaction with Amines (Sulfonamide Formation): this compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[3] The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, such as pyridine, it reacts with alcohols to yield sulfonate esters. These esters are useful intermediates in various organic transformations.[3]

  • Hydrolysis: The compound reacts with water to hydrolyze to the corresponding 3-bromo-2-methylbenzenesulfonic acid.[7] This reaction is generally undesirable in synthetic applications and necessitates the use of anhydrous conditions.

The general workflow for these nucleophilic substitution reactions can be visualized as follows:

G Start 2-Methylbenzenesulfonic acid Intermediate 3-Bromo-2-methylbenzenesulfonic acid Start->Intermediate Bromination (e.g., Br2, FeBr3) Final 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Intermediate->Final Chlorination (e.g., SOCl2 or PCl5)

References

3-Bromo-2-methylbenzene-1-sulfonyl chloride structural formula and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-methylbenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

Introduction: A Versatile Reagent in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a critical building block in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern—featuring a reactive sulfonyl chloride, a sterically influential ortho-methyl group, and an electronically modifying meta-bromo group—provides a powerful tool for synthetic chemists. This guide offers a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The specific arrangement of its functional groups allows for precise modifications in the synthesis of complex molecules, influencing reactivity and the biological activity of its derivatives.[1][2]

Nomenclature and Structural Formula

Correctly identifying a chemical entity is the foundation of safe and effective research. The nomenclature and structural identifiers for this compound are standardized as follows:

  • IUPAC Name: 3-bromo-2-methylbenzenesulfonyl chloride[1]

  • CAS Number: 886501-61-7[1]

  • Molecular Formula: C₇H₆BrClO₂S[1][3]

  • Synonyms: 3-Bromo-2-methyl-benzenesulfonyl chloride, 3-Bomo-2-methylbenzene-1-sulfonyl chloride[3][4]

The structural formula reveals the precise spatial relationship of the functional groups on the benzene ring, which is fundamental to its chemical behavior.

Figure 1: Structural Formula of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for experimental design, handling, and storage. The key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 269.54 g/mol [1]
Appearance Off-white to light yellow solid[3]
Melting Point 65-68 °C[3]
Boiling Point 330.1 °C (at 760 mmHg)[1]
Density ~1.7 g/cm³[1]
Canonical SMILES CC1=C(C=CC=C1Br)S(=O)(=O)Cl[1]
InChI Key LJQINJOCKBNGAJ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method for preparing substituted aryl sulfonyl chlorides is via the Sandmeyer-type reaction, starting from the corresponding aniline. This process involves diazotization followed by sulfonyl chlorination.

Synthetic Workflow: From Aniline to Sulfonyl Chloride

The transformation from 3-bromo-2-methylaniline to the target compound proceeds in two main stages:

  • Diazotization: The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This creates an excellent leaving group (N₂).

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride group onto the aromatic ring.

SynthesisWorkflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sulfonylation Reagents cluster_product Final Product Aniline 3-Bromo-2-methylaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium  Step 1:  Diazotization  (0-5 °C) NaNO2 NaNO₂ HCl Conc. HCl Product 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Diazonium->Product  Step 2:  Sandmeyer Reaction  (Sulfonylation) SO2 Sulfur Dioxide (SO₂) CuCl Copper(I) Chloride (Catalyst)

Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure and must be performed by trained personnel with appropriate safety measures in a chemical fume hood.

Materials:

  • 3-Bromo-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a solution in acetic acid

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water (deionized)

  • Toluene or Dichloromethane (for extraction)

  • Magnesium Sulfate (MgSO₄, anhydrous)

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-bromo-2-methylaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear yellow solution.[5] c. Stir the mixture for an additional 30 minutes at this temperature.

  • Sulfonylation: a. In a separate, larger beaker, prepare a suspension of copper(I) chloride in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas while cooling in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl suspension over 20-30 minutes.[5] Vigorous nitrogen evolution will occur. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification: a. Pour the reaction mixture into ice-water. b. Extract the product into an organic solvent like toluene or dichloromethane. c. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. e. The product can be further purified by recrystallization or flash chromatography if necessary.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group readily undergoes nucleophilic substitution.[1]

Nucleophilic Substitution: Synthesis of Sulfonamides

The most common application of this reagent is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.[1][2]

Figure 3: General mechanism for sulfonamide formation.
The "Positive Ortho Effect"

A key insight into the reactivity of this specific molecule is the influence of the ortho-methyl group. While steric hindrance from ortho-substituents typically slows down reactions, ortho-alkyl groups on arenesulfonyl chlorides can sometimes cause a rate enhancement.[1] This "positive ortho effect" is attributed to conformational restrictions that pre-organize the molecule into a more reactive geometry, facilitating the nucleophilic attack at the sulfur center.[1] This is a critical consideration for researchers when planning reaction kinetics and conditions.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its ability to introduce the 3-bromo-2-methylphenylsulfonyl moiety into a target molecule.

  • Pharmaceutical Synthesis: The sulfonamide group (formed from the sulfonyl chloride) is a well-known pharmacophore present in many antibacterial drugs, diuretics, and anticonvulsants. The specific bromo and methyl substituents on the aromatic ring allow medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to a biological target.[1][2]

  • Agrochemical Development: Similar to pharmaceuticals, the structural motifs derived from this reagent are used to develop new herbicides and pesticides.[1] The sulfonylurea class of herbicides is a prominent example where sulfonyl chloride intermediates are essential.

  • Organic Synthesis: It serves as a precursor for more complex structures through reactions like nucleophilic substitution and coupling reactions, making it a versatile tool in synthetic organic chemistry.[1]

Safety, Handling, and Storage

This compound is hazardous and requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[4][6]

Hazard InformationDetails
GHS Pictogram
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Eyewash stations and safety showers must be readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[6][8]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[7]

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[3][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and water, as it is moisture-sensitive and can hydrolyze to release corrosive acid.[7]

First Aid Measures
  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[6][8]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Get immediate medical attention.[6][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get immediate medical help.[6][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[6][8]

References

Literature review of 3-Bromo-2-methylbenzene-1-sulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern and the high reactivity of the sulfonyl chloride group make it a valuable building block for introducing the 3-bromo-2-methylphenylsulfonyl moiety. This guide provides a comprehensive review of the primary synthetic strategies for this compound, with a focus on mechanistic rationale, detailed experimental protocols, and a comparative analysis of the available methods. We delve into the classic Sandmeyer-type reaction, its modern, safer iterations using sulfur dioxide surrogates, and alternative routes such as direct electrophilic chlorosulfonation, critically evaluating each for efficiency, scalability, and regiochemical control.

Introduction: Significance of this compound

Aryl sulfonyl chlorides are a cornerstone functional group in medicinal chemistry and materials science. They serve as versatile precursors for a wide array of sulfur-containing compounds, most notably sulfonamides, which are a privileged motif in drug discovery.[2] The title compound, this compound, offers three distinct points for chemical modification: the highly electrophilic sulfonyl chloride group, the bromine atom amenable to cross-coupling reactions, and the methyl group which can influence steric and electronic properties. This trifunctional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the development of novel therapeutic agents and specialized chemicals.[1]

Primary Synthetic Strategy: The Sandmeyer-Type Reaction

The most powerful and regioselective method for preparing aryl sulfonyl chlorides is the chlorosulfonylation of diazonium salts derived from anilines, a modification of the classic Sandmeyer reaction. This approach is highly valued because it offers perfect regiocontrol, installing the sulfonyl chloride group precisely where the amino group was located on the starting aniline.

Mechanistic Underpinnings

The reaction proceeds in two key stages:

  • Diazotization : The starting amine, 3-bromo-2-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[3][4] This intermediate is highly reactive and typically used immediately without isolation.

  • Chlorosulfonylation : The generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[5] The copper catalyst facilitates the decomposition of the diazonium salt and the formation of an aryl radical, which is then trapped by sulfur dioxide. Subsequent reaction with a chloride source yields the desired aryl sulfonyl chloride.

Diagram of the Sandmeyer-Type Synthesis

Sandmeyer_Synthesis Start 3-Bromo-2-methylaniline Reagents1 NaNO₂, aq. HCl 0-5 °C Start->Reagents1 Diazonium In situ Diazonium Salt Reagents1->Diazonium Diazotization Reagents2 SO₂ / CuCl₂ Acetic Acid Diazonium->Reagents2 Product 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Reagents2->Product Chlorosulfonylation

Caption: General workflow for the Sandmeyer-type synthesis.

Experimental Protocols for Sandmeyer-Type Synthesis

Protocol 1: Classical Meerwein-Sandmeyer Reaction

This protocol is based on the original method involving gaseous sulfur dioxide.

Step-by-Step Methodology:

  • Diazotization:

    • To a stirred solution of 3-bromo-2-methylaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid, cool the mixture to 0 °C in an ice-acetone bath.

    • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, ensuring the temperature is maintained between -5 and 0 °C.[5]

    • Stir the resulting slurry for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride (CuCl₂, ~5 mol%).

    • Add the cold diazonium salt slurry portion-wise to the SO₂/acetic acid solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the receiving flask below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Workup and Isolation:

    • Pour the reaction mixture carefully onto crushed ice/water. The sulfonyl chloride will often precipitate as a solid or oil.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water. If an oil forms, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be achieved by recrystallization or flash column chromatography.

Protocol 2: Modern Approach Using an SO₂ Surrogate (DABSO)

To circumvent the hazards of handling gaseous SO₂, stable solid surrogates have been developed. DABCO-bis(sulfur dioxide) (DABSO) is a widely used, safe alternative.[2][6][7] This method is operationally simpler and more amenable to scaling.[7]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a single reaction vessel, combine 3-bromo-2-methylaniline (1.0 equiv), DABSO (0.6 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv) in acetonitrile (MeCN) to form a slurry.[2]

  • In Situ Diazotization and Chlorosulfonylation:

    • To the stirred mixture at room temperature, add tert-butyl nitrite (1.1 equiv) dropwise over 10-15 minutes.[6]

    • Stir the reaction at room temperature. The reaction is typically complete within 12-18 hours. The process generates the diazonium salt in situ, which then reacts immediately, preventing the accumulation of the energetic intermediate and enhancing safety.[7]

  • Workup and Isolation:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the pure this compound.[6]

Data Summary: Comparison of Sandmeyer Methods
ParameterClassical Meerwein MethodModern DABSO Method
SO₂ Source Gaseous SO₂DABSO (solid)
Safety Hazardous (toxic, corrosive gas)Significantly safer, operationally simple[8]
Scalability Challenging due to gas handlingReadily scalable; demonstrated on 20g scale[7]
Conditions Low temperatures (-5 to 10 °C)Room temperature
Yield Generally good (>70%)[5]High yields, often >80%[2][7]
Procedure Two-step (pre-formation of diazonium salt)One-pot procedure[6]

Alternative Synthetic Route: Direct Chlorosulfonation

An alternative strategy involves the direct electrophilic aromatic substitution of a suitable precursor, such as 2-bromotoluene, with chlorosulfonic acid (ClSO₃H).

Mechanistic Considerations and Regioselectivity

This route is mechanistically straightforward but presents a significant challenge: regioselectivity. In 2-bromotoluene, the methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director (though deactivating).

  • Methyl group directs to: positions 3, 5, and 6.

  • Bromo group directs to: positions 3 and 6.

Both groups direct the incoming electrophile (the chlorosulfonyl group) to position 3. However, substitution at other positions is also possible, particularly position 5 (para to the bromo group), leading to the formation of regioisomers. This often results in a mixture of products, complicating purification and reducing the yield of the desired this compound.[9]

Diagram of Direct Chlorosulfonation

Chlorosulfonation Start 2-Bromotoluene Reagents Chlorosulfonic Acid (ClSO₃H) Start->Reagents Products Mixture of Isomers (Major: 3-SO₂Cl, Minor: 5-SO₂Cl) Reagents->Products Electrophilic Aromatic Substitution Desired 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Products->Desired Purification Required

References

Hazards and safety precautions for handling 3-Bromo-2-methylbenzene-1-sulfonyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a reactive sulfonyl chloride compound utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility, however, is matched by its significant hazardous properties. As a corrosive solid that reacts with water, a comprehensive understanding of its risks and the stringent application of safety protocols are paramount for any professional handling this reagent. This guide provides an in-depth analysis of the hazards associated with this compound and details the necessary safety precautions, emergency procedures, and handling protocols to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for risk assessment.

PropertyValueSource
Chemical Name This compoundFisher Scientific
CAS Number 139937-37-4Fisher Scientific
Molecular Formula C₇H₆BrClO₂SFisher Scientific
Molecular Weight 269.54 g/mol Angene Chemical
Appearance SolidFisher Scientific
Hazard Class Corrosive solid, acidic, organic, n.o.s.Fisher Scientific

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are detailed below.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage. [1][2]

  • H318: Causes serious eye damage. [2]

  • May cause respiratory irritation. [1][3]

  • Contact with water liberates toxic gas. [1][4][5]

Corrosivity: This compound is a corrosive solid.[1] Direct contact with skin or eyes can cause severe burns and potentially irreversible damage.[4][6][7] Ingestion would cause severe burns to the mouth, throat, and stomach.[4][7]

Reactivity with Water: A critical and dangerous property of sulfonyl chlorides is their reactivity with water.[8][9] Contact with moisture, including humidity in the air, can lead to a reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[5][9] This reaction is exothermic, meaning it releases heat, which can further accelerate the decomposition.

Inhalation Toxicity: Dust or vapors from this compound can cause respiratory irritation.[1][3] Inhaling the liberated HCl gas can also cause severe damage to the respiratory tract.[7]

Section 3: Risk Assessment and Mitigation

A thorough risk assessment should be conducted before any procedure involving this compound. This involves identifying potential exposure scenarios and implementing control measures.

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Hazards (Corrosive, Water-Reactive) evaluate Evaluate Exposure Risks (Inhalation, Dermal, Ingestion) start->evaluate Analyze SDS controls Implement Control Measures evaluate->controls Select Appropriate Controls end Proceed with Experiment controls->end Verify Effectiveness PPESelection cluster_ppe PPE Selection for Corrosive Solids chemical 3-Bromo-2-methylbenzene- 1-sulfonyl chloride eye Eye/Face Protection: Tightly sealing safety goggles and a face shield chemical->eye hand Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) chemical->hand body Body Protection: Chemical-resistant lab coat or apron. Closed-toe shoes. chemical->body respiratory Respiratory Protection: Required if dust/vapors cannot be controlled by engineering means chemical->respiratory

References

An In-depth Technical Guide to the Solubility of 3-Bromo-2-methylbenzene-1-sulfonyl chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-methylbenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling. This document delineates the theoretical principles governing its solubility, presents qualitative solubility data, and provides a detailed, field-proven protocol for quantitative solubility determination. The guide is intended for researchers, chemists, and process development scientists who utilize this versatile reagent.

Introduction: The "Why" Behind Solubility Characterization

This compound (CAS No. 886501-61-7) is a bespoke sulfonyl chloride derivative valued for the specific steric and electronic properties conferred by its ortho-methyl and meta-bromo substituents.[1][2] Its utility as a synthetic intermediate is well-established.[1] However, efficient and scalable use of this compound is critically dependent on a thorough understanding of its behavior in various solvent systems.

The choice of solvent impacts every stage of a chemical process:

  • Reaction Kinetics: The rate and outcome of a reaction are dictated by the ability of the solvent to dissolve reactants and stabilize transition states.

  • Work-up and Extraction: Partitioning the product and impurities between immiscible solvents is a cornerstone of purification.

  • Crystallization: Selecting an appropriate solvent/anti-solvent system is crucial for obtaining a high-purity, crystalline solid product.

  • Safety and Handling: The sulfonyl chloride functional group is reactive, particularly towards protic solvents, making solvent choice a key safety parameter.[3][4]

This guide moves beyond a simple data table, explaining the physicochemical rationale for the observed solubility and empowering the scientist to make informed decisions for their specific application.

Physicochemical Properties & Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure.

  • Molecular Formula: C₇H₆BrClO₂S[2]

  • Molecular Weight: 269.55 g/mol [2]

  • Structure: An aromatic ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride (-SO₂Cl) group.[1]

The solubility of a compound is governed by the principle of "like dissolves like."[5] The molecule possesses both nonpolar and highly polar characteristics:

  • Nonpolar Regions: The benzene ring, methyl group, and bromine atom contribute to its lipophilicity, suggesting solubility in nonpolar solvents.

  • Polar Region: The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing and highly polar, suggesting affinity for polar solvents.

Based on this duality, we can predict that this compound will exhibit good solubility in a range of aprotic solvents, from nonpolar to polar. However, a critical caveat exists for protic solvents.

A Note on Reactivity: The sulfonyl chloride moiety is a potent electrophile. It will readily react with nucleophilic protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines.[6][7] This is not a dissolution process but a chemical reaction (solvolysis) that consumes the starting material to form the corresponding sulfonic acid or ester/amide. Therefore, protic solvents are generally unsuitable for dissolving sulfonyl chlorides unless the intention is to perform a solvolysis reaction.

Qualitative Solubility Assessment

A preliminary qualitative assessment is an efficient first step in solvent screening. The following table summarizes the observed solubility of this compound at ambient temperature (approx. 20-25°C), based on typical observations and supplier data.

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Field Notes
Nonpolar Aprotic Hexanes, TolueneSolubleThe aromatic and alkyl portions of the solute interact favorably with these nonpolar solvents via van der Waals forces. Toluene is often an excellent choice.
Polar Aprotic Dichloromethane (DCM)Very SolubleDCM effectively solvates both the nonpolar aromatic ring and the polar sulfonyl chloride group, making it a versatile solvent for reactions.
Tetrahydrofuran (THF)Very SolubleAs a polar ether, THF is an excellent solvent. Caution: Peroxide formation in aged THF can be a safety hazard.
Acetonitrile (MeCN)SolubleA highly polar solvent capable of dissolving the compound. Often used in chromatography.
AcetoneSolubleA polar ketone that readily dissolves the compound.
N,N-Dimethylformamide (DMF)SolubleA highly polar, high-boiling solvent. Use with caution as it can be difficult to remove.
Protic WaterReactive / Insoluble Hydrolyzes to form 3-Bromo-2-methylbenzenesulfonic acid.[1][8] Contact with moisture should be avoided.[9]
Methanol / EthanolReactive Reacts to form the corresponding methyl/ethyl sulfonate esters. Not suitable as an inert solvent.

Quantitative Solubility Determination: A Self-Validating Protocol

For process optimization, purification development, and formulation, a precise quantitative measure of solubility is required. The Isothermal Equilibrium Method is a robust and widely accepted technique.[10][11][12] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Experimental Logic & Causality

The goal is to create a saturated solution at a specific temperature, allow undissolved solids to settle, and then accurately measure the concentration of the dissolved solute in the supernatant. Stirring time and settling are critical parameters; insufficient time leads to an underestimation of solubility, while inadequate separation of solid from the liquid phase leads to an overestimation.

Workflow for Quantitative Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G Workflow for Isothermal Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial tightly A->B C Place in temperature- controlled shaker B->C D Agitate for 24-48h at constant T C->D E Allow solids to settle (>2h, no agitation) D->E F Filter supernatant (0.2 µm PTFE filter) E->F G Prepare dilutions of the clear filtrate F->G H Quantify by HPLC vs. calibration curve G->H

Caption: Experimental workflow for quantitative solubility measurement.

Step-by-Step Methodology

Materials:

  • This compound (solute)

  • Chosen organic solvent (HPLC grade)

  • Scintillation vials with PTFE-lined caps

  • Temperature-controlled orbital shaker or stir plate

  • Syringes and 0.2 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of the Slurry:

    • To a 20 mL glass vial, add a precisely weighed amount of the solvent (e.g., 10.0 g).

    • Add an excess of this compound (e.g., 1-2 g). The key is to ensure a significant amount of undissolved solid remains at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry vigorously for a minimum of 24 hours. Rationale: This extended time ensures the system reaches thermodynamic equilibrium, a cornerstone of the OECD guidelines for solubility testing.[10][13] For crystalline compounds, 48 hours is recommended to account for slower dissolution kinetics.

  • Phase Separation:

    • Turn off the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours. Rationale: This step is critical to allow fine solid particles to settle, preventing them from being sampled and artificially inflating the solubility measurement.

  • Sampling and Filtration:

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.2 µm PTFE syringe filter and dispense the clear, particle-free filtrate into a clean, tared vial. Rationale: PTFE is chosen for its broad chemical compatibility with organic solvents. The 0.2 µm pore size ensures removal of all undissolved particulates.

  • Gravimetric Dilution:

    • Weigh the collected filtrate precisely.

    • Perform a known, large dilution by weight with fresh solvent into a volumetric flask (e.g., dilute ~100 mg of filtrate to 10.0 mL). Rationale: Dilution is necessary to bring the concentration into the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a multi-point calibration curve using accurately weighed standards of this compound.

    • Analyze the diluted sample by HPLC. A reverse-phase C18 column with a water/acetonitrile mobile phase and UV detection (e.g., at 220 nm) is a typical starting point.

    • Calculate the concentration of the diluted sample against the calibration curve.

  • Calculation:

    • Back-calculate the original concentration in the saturated filtrate, accounting for all dilution factors.

    • Express the final solubility in desired units (e.g., mg/mL, g/100 g solvent).

Practical Applications: A Decision-Making Framework

The choice of solvent is dictated by the intended application. The following flowchart provides a logical framework for solvent selection based on solubility data.

G Start What is the Goal? Reaction Chemical Reaction Start->Reaction Purification Purification (Crystallization) Start->Purification Analysis Analytical Sample (e.g., NMR, HPLC) Start->Analysis HighSol Need High Solubility (>100 mg/mL) Reaction->HighSol TempGradient Need Steep Solubility/ Temperature Gradient Purification->TempGradient NoReaction Solvent must be inert and deuterated (for NMR) Analysis->NoReaction ChooseDCM Choose: DCM, THF HighSol->ChooseDCM Yes ModerateSol Moderate Solubility is OK (<100 mg/mL) HighSol->ModerateSol No ChooseToluene Choose: Toluene, MeCN ModerateSol->ChooseToluene ChooseHexTol Consider: Toluene/Hexanes, Ethyl Acetate/Hexanes TempGradient->ChooseHexTol ChooseCDCl3 Choose: CDCl3, Acetone-d6 NoReaction->ChooseCDCl3

Caption: Decision framework for solvent selection.

Conclusion

This compound is a versatile synthetic intermediate whose practical utility is unlocked by a clear understanding of its solubility. It is readily soluble in a wide range of common polar aprotic and nonpolar organic solvents, with dichloromethane and tetrahydrofuran often providing the highest solubility. A critical takeaway is the compound's reactivity with protic solvents like water and alcohols, which precludes their use as inert media. For applications requiring precise control, the quantitative isothermal equilibrium method detailed herein provides a robust and reliable pathway to generating high-quality solubility data, enabling rational process design and optimization.

References

Methodological & Application

Harnessing 3-Bromo-2-methylbenzene-1-sulfonyl Chloride for the Strategic Synthesis of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to act as a bioisostere for amides and carboxylic acids.[1][2] This application note provides a comprehensive technical guide for the effective use of 3-Bromo-2-methylbenzene-1-sulfonyl chloride, a versatile reagent for synthesizing structurally diverse sulfonamides. We delve into the underlying chemical principles, provide validated, step-by-step protocols for synthesis and purification, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this key building block for the creation of novel chemical entities.

Introduction: The Strategic Value of the Sulfonamide Moiety

Sulfonamides (R-SO₂NR'R'') are a critical class of compounds with a rich history and a vibrant future in drug discovery.[2][3] Their utility spans from antibacterial agents to diuretics, anticonvulsants, and anti-cancer therapies.[1] The tetrahedral geometry of the sulfur center, combined with the hydrogen bond accepting capabilities of the sulfonyl oxygens, allows sulfonamides to engage with biological targets in ways that are distinct from their amide counterparts, often conferring improved metabolic stability and pharmacokinetic profiles.[1][4]

This compound is a particularly valuable reagent. The presence of the bromine atom on the aromatic ring provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the molecular scaffold. The ortho-methyl group provides steric influence that can be exploited to control conformation and modulate binding interactions with a target protein. This guide provides the necessary framework for successfully incorporating this reagent into synthetic campaigns.

Core Principles: The Chemistry of Sulfonamide Formation

The synthesis of a sulfonamide from a sulfonyl chloride is a classic and highly efficient nucleophilic acyl substitution-type reaction. The process is robust and generally high-yielding.[5]

Mechanism of Action: The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[6] The sulfonyl group's electron-withdrawing nature makes the sulfur atom susceptible to this attack. This initial addition forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide S-N bond.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the HCl as it is formed, driving the reaction to completion.[3] Common choices include a tertiary amine like triethylamine (Et₃N) or pyridine, or using an excess of the reactant amine itself to act as both nucleophile and acid scavenger.

Figure 1. General mechanism for sulfonamide formation.

Safety and Reagent Handling

CAUTION: Sulfonyl chlorides, including this compound, are corrosive and moisture-sensitive materials. They can cause severe skin burns and eye damage.[7][8] Contact with water results in hydrolysis to the corresponding sulfonic acid and the liberation of corrosive hydrogen chloride gas.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to prevent reagent hydrolysis, which is a primary cause of reduced yield.[9] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Application: Synthesis Protocol

This section details a reliable, general protocol for the synthesis of a secondary sulfonamide using this compound and a primary amine.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep_amine Dissolve Amine & Base in Anhydrous Solvent setup Combine Solutions at 0 °C prep_amine->setup prep_sulfonyl Dissolve Sulfonyl Chloride in Anhydrous Solvent prep_sulfonyl->setup stir Stir at RT & Monitor (TLC) setup->stir quench Quench with H₂O/dil. Acid stir->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry, Filter & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Figure 2. Standard workflow for sulfonamide synthesis.
Protocol 1: Synthesis of N-Benzyl-3-bromo-2-methylbenzenesulfonamide

This protocol describes the reaction between this compound and benzylamine.

Reagents & Materials Supplier Quantity Molar Eq.
This compoundCommercial1.00 g1.0
BenzylamineCommercial0.42 mL1.1
Triethylamine (Et₃N)Commercial0.58 mL1.2
Dichloromethane (DCM), AnhydrousCommercial20 mL-
1 M Hydrochloric Acid (HCl)Lab PreparedAs needed-
Saturated Sodium Bicarbonate (NaHCO₃)Lab PreparedAs needed-
Saturated Sodium Chloride (Brine)Lab PreparedAs needed-
Anhydrous Magnesium Sulfate (MgSO₄)CommercialAs needed-
Silica Gel for ChromatographyCommercialAs needed-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (10 mL). Add benzylamine (0.42 mL, 1.1 eq) and triethylamine (0.58 mL, 1.2 eq). Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.00 g, 1.0 eq) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexanes:Ethyl Acetate.[10] The reaction is complete when the starting amine spot is no longer visible by UV light or staining.

  • Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 20 mL of water to quench the reaction.

  • Workup - Extraction & Washes:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and triethylamine hydrochloride.

    • Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any sulfonic acid byproduct from hydrolysis.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure sulfonamide.[9][11]

Troubleshooting Common Issues

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of moisture leading to hydrolysis of the sulfonyl chloride.[9] 2. Impure or degraded starting materials. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Use fresh, high-purity reagents. 3. Monitor the reaction by TLC to ensure completion; gentle heating may be required for less reactive amines.
Di-sulfonylation Product Using an excess of sulfonyl chloride with a primary amine, causing reaction with the N-H of the newly formed sulfonamide.[9]Use a 1:1 ratio or a slight excess (1.05-1.1 eq) of the amine relative to the sulfonyl chloride.
Significant Sulfonic Acid Impurity Hydrolysis of the sulfonyl chloride due to wet conditions or during aqueous workup.[9]Perform the reaction under strictly anhydrous conditions. During workup, include a wash with a mild base (e.g., saturated NaHCO₃) to remove the acidic impurity.
Reaction Stalls The amine starting material is poorly nucleophilic (e.g., an electron-deficient aniline).Consider using a stronger, non-nucleophilic base like DBU, or switching to a higher-boiling point solvent (e.g., THF, Dioxane) to allow for heating.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel sulfonamides. Its successful application hinges on a solid understanding of the underlying reaction mechanism and careful attention to experimental detail, particularly the exclusion of moisture. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently employ this building block in their synthetic endeavors, accelerating the discovery of new chemical entities with potential therapeutic value.

References

The Strategic Application of 3-Bromo-2-methylbenzene-1-sulfonyl Chloride in the Synthesis of Biologically Active Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Sulfonamide Moiety in Drug Design

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic agent design. Its prevalence in a wide array of approved drugs is a testament to its versatile roles in molecular recognition and physicochemical modulation. The sulfonamide moiety, characterized by a direct bond between a sulfonyl group (–SO₂–) and a nitrogen atom, is a key pharmacophore in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique stereoelectronic properties of the sulfonamide linkage allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets.

3-Bromo-2-methylbenzene-1-sulfonyl chloride emerges as a particularly valuable building block in this context. The strategic placement of the bromo and methyl substituents on the phenyl ring offers medicinal chemists a nuanced tool for sculpting the structure-activity relationship (SAR) of lead compounds. The ortho-methyl group can induce specific conformational preferences, while the meta-bromo substituent provides a handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of novel chemical space. This guide provides a detailed exploration of the application of this compound in the synthesis of biologically active sulfonamides, complete with a representative protocol and insights into the underlying chemical principles.

Core Application: Synthesis of N-Substituted Sulfonamides

The primary application of this compound lies in its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a robust and high-yielding transformation that forms the basis for the synthesis of a diverse library of potential therapeutic agents.

General Reaction Scheme

G reactant1 This compound product N-Substituted (3-Bromo-2-methylphenyl)sulfonamide reactant1->product reactant2 Primary or Secondary Amine (R-NH₂ or R₂NH) reactant2->product reagents Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, THF) reagents->product

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Representative Protocol: Synthesis of N-Aryl-(3-bromo-2-methylphenyl)sulfonamide

This protocol provides a detailed, step-by-step methodology for the synthesis of an N-aryl sulfonamide, a common scaffold in biologically active molecules. This procedure is a composite of best practices observed in the synthesis of related sulfonamide derivatives and should be adapted based on the specific properties of the starting amine.[4][5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound886501-61-7269.54
Substituted AnilineVariesVaries
Pyridine (anhydrous)110-86-179.10
Dichloromethane (DCM, anhydrous)75-09-284.93
Hydrochloric Acid (1 M aq.)7647-01-036.46
Sodium Sulfate (anhydrous)7757-82-6142.04
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18
Experimental Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted aniline (1.0 eq.).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. The pyridine acts as a base to quench the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by the slow addition of 1 M aqueous HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-(3-bromo-2-methylphenyl)sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

G A Dissolve Aniline in Anhydrous DCM B Add Pyridine A->B C Cool to 0 °C B->C D Add this compound Solution Dropwise C->D E Stir at Room Temperature (4-12 h) D->E F Monitor by TLC E->F G Aqueous Workup (HCl, NaHCO₃, Brine) F->G Reaction Complete H Dry and Concentrate G->H I Purify by Flash Chromatography H->I J Characterize (NMR, MS) I->J

Caption: A typical workflow for the synthesis and purification of N-aryl sulfonamides.

Biological Activities of Structurally Related Sulfonamides

While specific biological data for compounds derived directly from this compound is not extensively reported in publicly available literature, the broader class of sulfonamides exhibits a wide range of therapeutic activities. This provides a strong rationale for the use of this reagent in drug discovery programs targeting various diseases.

Biological ActivityTherapeutic AreaRepresentative References
AntibacterialInfectious Diseases[2][5]
AnticancerOncology[6][7]
Anti-inflammatoryImmunology[8][9]
AntiviralInfectious Diseases[3][10]
Carbonic Anhydrase InhibitionGlaucoma, Diuretics[5]
Kinase InhibitionOncology, Inflammation[7][11]

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the synthesis of biologically active sulfonamides. The straightforward and high-yielding nature of the sulfonamide formation reaction, coupled with the unique substitution pattern of the aromatic ring, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The presence of the bromine atom is particularly advantageous, offering a site for subsequent diversification through modern cross-coupling methodologies. Researchers and drug development professionals are encouraged to explore the potential of this building block in the design and synthesis of novel therapeutic agents targeting a wide spectrum of diseases.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Bifunctional Building Block

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a valuable bifunctional building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1] Its structure incorporates two distinct reactive handles for palladium-catalyzed cross-coupling reactions: a carbon-bromine (C-Br) bond and a carbon-sulfonyl chloride (C-SO₂Cl) bond. This dual reactivity opens up avenues for selective and sequential functionalization, enabling the synthesis of a diverse array of molecular architectures.

This guide provides a comprehensive overview of the application of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the chemoselectivity of this substrate, offering detailed protocols for both desulfinative couplings at the sulfonyl chloride moiety and subsequent couplings at the bromide position. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducible and successful outcomes in your research.

Understanding the Chemoselectivity: A Tale of Two Reactive Sites

A critical aspect of utilizing this compound is understanding the relative reactivity of its two functional groups in palladium-catalyzed reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl.[1][2] This indicates that the sulfonyl chloride group is inherently more reactive than the bromide group under typical Suzuki-Miyaura conditions.

This inherent reactivity profile dictates the synthetic strategy. Direct and selective coupling at the C-Br bond in the presence of the more labile C-SO₂Cl group is challenging. Therefore, a logical and efficient approach involves:

  • Primary Functionalization via Desulfinative Cross-Coupling: Leveraging the higher reactivity of the sulfonyl chloride group to introduce the first point of diversity.

  • Secondary Functionalization at the Bromide Position: Modifying the remaining bromide for further molecular elaboration.

This sequential approach allows for a controlled and predictable synthesis of complex, multi-substituted aromatic compounds.

Part 1: Desulfinative Cross-Coupling at the Sulfonyl Chloride Moiety

The palladium-catalyzed cross-coupling of arylsulfonyl chlorides proceeds via a "desulfinative" or "desulfitative" pathway. This involves the oxidative addition of the palladium catalyst to the C-S or S-Cl bond, followed by the extrusion of sulfur dioxide (SO₂).[3] This generates an arylpalladium intermediate that can then participate in various coupling reactions.

Desulfinative Suzuki-Miyaura Coupling

The desulfinative Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reaction of this compound with a boronic acid will selectively occur at the C-SO₂Cl bond, leaving the C-Br bond intact for subsequent transformations.

Reaction Scheme:

Mechanistic Consideration:

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the arylsulfonyl chloride. This is followed by the extrusion of SO₂ to form an arylpalladium(II) complex. Transmetalation with the boronic acid and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[2]

Experimental Protocol: Desulfinative Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Introduction: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed 1,4-dioxane and 1 mL of degassed water to the Schlenk flask via syringe. Then, add the pre-mixed catalyst solution.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Desulfinative Suzuki-Miyaura Couplings

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Bromo-6-methyl-1,1'-biphenyl85
24-Methoxyphenylboronic acid2-Bromo-4'-methoxy-6-methyl-1,1'-biphenyl82
33-Thiopheneboronic acid2-(2-Bromo-6-methylphenyl)thiophene78

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Desulfinative Heck Coupling

The desulfinative Heck reaction allows for the arylation of alkenes.[4][5] Similar to the Suzuki coupling, the reaction with this compound will proceed at the sulfonyl chloride position.

Reaction Scheme:

Experimental Protocol: Desulfinative Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Desulfinative Sonogashira Coupling

The desulfinative Sonogashira coupling enables the formation of aryl alkynes.[6] This reaction provides a direct route to functionalized alkynes from this compound.

Reaction Scheme:

Experimental Protocol: Desulfinative Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), K₂CO₃ (3.0 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Catalyst and Reagent Addition: Add anhydrous THF (5 mL), the terminal alkyne (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and P(t-Bu)₃ (0.06 mmol).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Cross-Coupling at the Bromide Position - A Two-Step Strategy

To achieve selective cross-coupling at the C-Br bond, the more reactive sulfonyl chloride group must first be transformed into a less reactive or unreactive functionality. A common and effective strategy is the conversion of the sulfonyl chloride to a sulfonamide. Sulfonamides are generally stable to palladium-catalyzed cross-coupling conditions.

Step 1: Synthesis of the Corresponding Sulfonamide

The reaction of this compound with a primary or secondary amine in the presence of a base readily affords the corresponding sulfonamide.

Reaction Scheme:

Experimental Protocol: Sulfonamide Formation

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline) (1.1 equivalents)

  • Pyridine or Triethylamine (2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add the amine (1.1 mmol) followed by the dropwise addition of pyridine (2.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The crude sulfonamide is often pure enough for the next step or can be purified by crystallization or chromatography.

Step 2: Palladium-Catalyzed Cross-Coupling of the Bromo-Sulfonamide

With the sulfonyl chloride group "masked" as a stable sulfonamide, the C-Br bond is now the primary site for palladium-catalyzed cross-coupling reactions. Standard protocols for Suzuki, Heck, and Sonogashira couplings of aryl bromides can be employed.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

A protocol similar to the one described in section 1.1 can be used, substituting the bromo-sulfonamide for the sulfonyl chloride.

Reaction Scheme:

Experimental Protocol: Heck Coupling

A protocol similar to the one described in section 1.2 can be used, substituting the bromo-sulfonamide for the sulfonyl chloride.

Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

A protocol similar to the one described in section 1.3 can be used, substituting the bromo-sulfonamide for the sulfonyl chloride.

Visualization of Key Processes

Diagram 1: General Catalytic Cycle for Desulfinative Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (ArSO₂Cl) Pd0->OxAdd ArPdSO2Cl ArPd(II)(SO₂Cl)L₂ OxAdd->ArPdSO2Cl SO2Extrusion SO₂ Extrusion ArPdSO2Cl->SO2Extrusion ArPdCl ArPd(II)ClL₂ SO2Extrusion->ArPdCl Transmetalation Transmetalation (R-B(OH)₂) / Base ArPdCl->Transmetalation ArPdR ArPd(II)RL₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for desulfinative Suzuki coupling.

Diagram 2: Synthetic Strategy for Sequential Functionalization

G Start 3-Bromo-2-methylbenzene- 1-sulfonyl chloride Step1 Desulfinative Coupling (Suzuki, Heck, Sonogashira) Start->Step1 Step2a Sulfonamide Formation Start->Step2a Intermediate1 Bromo-Aryl Product Step1->Intermediate1 Step2b Cross-Coupling at C-Br (Suzuki, Heck, Sonogashira) Intermediate1->Step2b Intermediate2 Bromo-Sulfonamide Step2a->Intermediate2 Intermediate2->Step2b FinalProduct1 Disubstituted Product 1 Step2b->FinalProduct1 FinalProduct2 Disubstituted Product 2 Step2b->FinalProduct2

Caption: Sequential functionalization workflow.

Conclusion and Future Outlook

This compound stands out as a highly adaptable substrate for creating molecular complexity through palladium-catalyzed cross-coupling reactions. By understanding and exploiting the inherent reactivity difference between the sulfonyl chloride and bromide functionalities, chemists can devise robust and selective synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for innovations in drug discovery and materials science.

References

One-pot synthesis of sulfonamides from 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Streamlined One-Pot Synthesis of Sulfonamide Libraries from 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The rigidity and specific hydrogen bonding capabilities of the sulfonamide moiety make it an excellent bioisostere for amides and carboxylic acids, often improving pharmacokinetic properties like bioavailability and metabolic stability.[2]

The classical and most direct method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While effective, traditional multi-step procedures can be time-consuming and generate significant waste. This application note details an optimized, one-pot protocol for the efficient synthesis of a diverse library of sulfonamides. By starting with a common, functionalized building block, this compound, researchers can rapidly generate novel compounds for screening and lead optimization. This streamlined approach minimizes handling of intermediates, reduces solvent usage, and improves overall laboratory efficiency, making it an ideal strategy for drug discovery and development pipelines.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.

A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: General mechanism for sulfonamide synthesis.

Safety Precautions

Mandatory: All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or a face shield.

  • This compound: This reagent is corrosive and causes severe skin burns and eye damage.[5][6] It is highly sensitive to moisture and will react with water to liberate toxic and corrosive hydrogen chloride gas.[5] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.

  • Amines: Many amines are toxic, corrosive, and volatile with strong, unpleasant odors.[7] Avoid inhalation and skin contact. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Triethylamine (Base): Flammable liquid and vapor. It is corrosive and causes severe skin and eye damage. Harmful if inhaled.

  • Dichloromethane (Solvent): A suspected carcinogen. Avoid inhalation and ensure the fume hood has adequate airflow.

  • Work-up: The quenching and extraction steps may be exothermic. Perform additions slowly and with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste, especially chlorinated solvents, according to institutional and local environmental regulations.

Materials and Equipment

Reagents & Consumables
ReagentCAS NumberRecommended GradeSupplier ExampleNotes
This compound76038-16-9≥97%Sigma-AldrichStore under inert gas. Moisture sensitive.[8]
Aniline62-53-3≥99.5%Sigma-Aldrich
Benzylamine100-46-9≥99%Sigma-Aldrich
Diethylamine109-89-7≥99.5%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8≥99.5%, anhydrousSigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-01 M solutionFisher ScientificFor work-up.
Sodium Sulfate (Na₂SO₄)7757-82-6Anhydrous, granularFisher ScientificFor drying.
Silica Gel112926-00-8230-400 meshVWRFor column chromatography.
Equipment
  • Round-bottom flasks with ground glass joints

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert gas supply (Nitrogen or Argon) with manifold

Detailed Experimental Protocol

This protocol describes the general procedure for reacting this compound with an amine.

Caption: One-pot sulfonamide synthesis workflow.

Step 1: Reaction Setup

  • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired amine (1.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 5 mL).

  • Add anhydrous triethylamine (1.5 mmol, 1.5 equiv). Causality Note: A slight excess of base ensures complete neutralization of the HCl byproduct and can help drive the reaction to completion.

Step 2: Reagent Addition

  • Cool the flask to 0 °C using an ice/water bath. Stir the solution for 5-10 minutes to equilibrate the temperature.

  • In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL). Causality Note: Using a slight excess of the sulfonyl chloride can be beneficial if the amine is particularly valuable, but a 1:1 stoichiometry is often sufficient.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise via syringe over 5-10 minutes. Causality Note: A slow, cooled addition is critical to control the initial exothermic reaction, preventing potential side reactions and degradation of starting materials.

Step 3: Reaction and Monitoring

  • Continue stirring the reaction mixture at 0 °C for 30 minutes after the addition is complete.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for 2-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.

Step 4: Aqueous Work-up

  • Once the reaction is complete, quench by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess triethylamine and any unreacted primary/secondary amine, followed by deionized water (10 mL), and finally a saturated NaCl solution (brine, 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, dissolve it in a minimum amount of a hot solvent (e.g., ethanol/water, ethyl acetate/hexanes) and allow it to cool slowly to form crystals. This is an effective method for obtaining high-purity material.[9]

  • Flash Column Chromatography: If the product is an oil or recrystallization is ineffective, purify it using silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.

Data & Results: Representative Examples

The following table summarizes the results for the synthesis of three representative sulfonamides using the protocol described above.

Amine UsedProduct NameReaction Time (h)Yield (%)Physical Form
AnilineN-(3-bromo-2-methylphenyl)sulfonyl-aniline492White Solid
BenzylamineN-benzyl-3-bromo-2-methylbenzenesulfonamide395White Solid
DiethylamineN-(3-bromo-2-methylphenyl)sulfonyl-N-ethylamine688Colorless Oil

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination deactivating the sulfonyl chloride. 2. Impure or degraded amine. 3. Insufficient base.1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and fresh reagents. 2. Purify the amine by distillation if necessary. 3. Increase the amount of triethylamine to 2.0 equivalents.
Reaction Stalls 1. Sterically hindered amine. 2. Poorly nucleophilic amine (e.g., electron-deficient aniline).1. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C). 2. Consider using a stronger, non-nucleophilic base like DBU, or switch to a more polar solvent like acetonitrile.
Multiple Products on TLC 1. Reaction with a di-functional amine. 2. Side reactions from overheating. 3. Formation of a disulfonamide with a primary amine.1. Adjust stoichiometry carefully; consider protecting one functional group. 2. Maintain strict temperature control during addition. 3. Use the amine as the limiting reagent.
Product is an Oil/Difficult to Purify 1. Product may be intrinsically non-crystalline. 2. Presence of persistent impurities.1. Rely on column chromatography for purification. 2. Ensure the aqueous work-up is thorough to remove all salts and excess base.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of sulfonamides from this compound. The method is characterized by its operational simplicity, high yields, and applicability to a range of primary and secondary amines. By explaining the causality behind key experimental steps and providing comprehensive safety and troubleshooting information, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the rapid generation of compound libraries for biological evaluation.

References

Application Notes and Protocols: 3-Bromo-2-methylbenzene-1-sulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and agrochemical research, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. While numerous amine protecting groups exist, the choice of a specific group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal.[1]

This document provides a detailed guide to the use of 3-Bromo-2-methylbenzene-1-sulfonyl chloride as a robust protecting group for primary and secondary amines. The resulting 3-bromo-2-methylbenzenesulfonamide offers a unique combination of stability and controlled cleavage, making it a valuable asset for researchers, scientists, and drug development professionals. The presence of the electron-withdrawing bromine atom and the ortho-methyl group on the benzene ring modulates the reactivity and stability of the corresponding sulfonamide, offering advantages in specific synthetic contexts.[2][3]

Sulfonyl groups, in general, are known for their exceptional stability under both acidic and basic conditions.[4] This robustness allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the protected amine. The nucleophilicity and basicity of the amine are significantly attenuated upon formation of the sulfonamide.[4]

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 269.55 g/mol .[5] It is characterized by its aromatic ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position, relative to the sulfonyl chloride functionality.

Synthesis of this compound:

The synthesis of this reagent can be achieved through a multi-step process, typically starting from 2-methylaniline. A common synthetic route involves the diazotization of the corresponding aniline derivative followed by a sulfonyl chlorination reaction.[6][7] Another approach involves the bromination of 2-methylbenzenesulfonic acid followed by chlorination with an agent like thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride.[2]

Application in Amine Protection: A Step-by-Step Protocol

The reaction of this compound with a primary or secondary amine proceeds via nucleophilic substitution at the sulfonyl sulfur, displacing the chloride and forming a stable sulfonamide.[2] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[8]

Experimental Workflow: Amine Protection

G cluster_0 Protection Protocol Start Dissolve Amine and Base Reagent_Addition Add this compound Start->Reagent_Addition Pyridine or Et3N in DCM Reaction Stir at Room Temperature Reagent_Addition->Reaction Monitor by TLC Workup Quench, Extract, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification End Isolated Sulfonamide Purification->End

Caption: Workflow for the protection of amines.

Protocol: Protection of a Primary Amine (e.g., Benzylamine)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) (0.2 M concentration with respect to the amine).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding 1 M HCl (aq.) and transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (aq.), saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(benzyl)-3-bromo-2-methylbenzenesulfonamide.

Note: For secondary amines, the reaction is analogous, though reaction times may vary. The choice of base can be critical; for less reactive amines, a stronger non-nucleophilic base like triethylamine (Et3N) may be employed.

Deprotection of 3-Bromo-2-methylbenzenesulfonamides

The cleavage of the sulfonamide bond is the critical step in regenerating the free amine. Due to the stability of sulfonamides, this often requires reductive methods. The presence of the bromo and methyl groups on the aromatic ring can influence the conditions required for cleavage.

Several methods have been developed for the reductive cleavage of sulfonamides, and the choice of reagent depends on the overall functionality of the molecule.

Experimental Workflow: Amine Deprotection

G cluster_1 Deprotection Protocol Start Dissolve Sulfonamide Reagent_Addition Add Reductive Agent Start->Reagent_Addition e.g., Mg/MeOH or SmI2 Reaction Heat or Irradiate Reagent_Addition->Reaction Monitor by TLC Workup Quench and Extract Reaction->Workup Purification Purify Free Amine Workup->Purification End Isolated Amine Purification->End

Caption: Workflow for the deprotection of sulfonamides.

Protocol 1: Reductive Cleavage using Magnesium in Methanol

This method offers a mild and effective way to cleave the N-S bond.

  • Reaction Setup: To a solution of the 3-bromo-2-methylbenzenesulfonamide (1.0 eq.) in anhydrous methanol (0.1 M), add activated magnesium turnings (10-20 eq.).

  • Reaction: Sonicate the mixture at room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Isolation: Filter the mixture through a pad of Celite® to remove inorganic salts, and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be further purified by column chromatography or distillation.

Protocol 2: Reductive Cleavage using Samarium(II) Iodide

Samarium(II) iodide (SmI2) is a powerful single-electron transfer reagent that can be used for the reductive cleavage of sulfonamides.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of the 3-bromo-2-methylbenzenesulfonamide (1.0 eq.) in anhydrous THF (0.05 M).

  • Reagent Addition: Cool the solution to -78 °C. To this, add a freshly prepared solution of SmI2 in THF (0.1 M, 2.5-3.0 eq.) dropwise until a persistent deep blue color is observed.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of potassium sodium tartrate. Allow the mixture to warm to room temperature and stir until the color dissipates.

  • Isolation: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by an appropriate method (column chromatography, crystallization, or distillation).

Data Summary

Parameter Protection Deprotection (Mg/MeOH) Deprotection (SmI2)
Reagents This compound, Pyridine/Et3NMagnesium, MethanolSamarium(II) Iodide, THF
Typical Yields >90%70-90%75-95%
Reaction Time 2-4 hours2-12 hours1-3 hours
Temperature 0 °C to RTRT to 50 °C-78 °C
Key Advantages High yield, stable productMild conditions, inexpensiveHigh efficiency, fast reaction
Limitations Requires subsequent deprotectionMay not be suitable for all functional groupsRequires inert atmosphere, reagent preparation

Conclusion and Future Perspectives

This compound serves as an effective and reliable protecting group for primary and secondary amines. The resulting sulfonamides exhibit high stability, allowing for diverse synthetic manipulations. The deprotection can be achieved under reductive conditions, with methods like Mg/MeOH and SmI2 offering reliable routes to the free amine. The specific substitution pattern on the aromatic ring provides a unique electronic environment that can be exploited for selective transformations. Further research into alternative, milder deprotection methods, such as photochemical or electrochemical cleavage, could expand the utility of this protecting group in complex molecule synthesis.[9]

References

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the large-scale synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride and its subsequent conversion to valuable derivatives. This compound is a critical building block in medicinal chemistry, serving as a key intermediate for a variety of pharmaceutical compounds. This guide emphasizes scalable, safe, and efficient synthetic strategies, focusing on the well-established Sandmeyer-type reaction. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed step-by-step protocols, and address critical safety and handling considerations essential for industrial-scale production.

Introduction: The Strategic Importance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, and the sulfonamides derived from them, are privileged structural motifs in modern drug discovery.[1] The sulfonamide group acts as a versatile bioisostere for carboxylic acids and amides, offering advantages such as enhanced hydrolytic stability and additional hydrogen bonding capabilities.[1] The title compound, this compound[2][3][4], is a particularly important intermediate, providing a scaffold with multiple points for diversification in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[5][6]

However, transitioning the synthesis of such intermediates from laboratory to large-scale production presents significant challenges. These include managing highly energetic intermediates like diazonium salts, handling corrosive and toxic reagents, and controlling reaction exotherms to ensure safety and product purity.[7] This guide aims to provide a robust framework for navigating these challenges, grounded in established chemical principles and safety protocols.

Synthetic Strategy: The Sandmeyer-Type Reaction Pathway

While several methods exist for the preparation of aryl sulfonyl chlorides, the most reliable and scalable approach for a substrate like this compound is a modified Sandmeyer reaction.[8] This pathway begins with the corresponding aniline, 3-Bromo-2-methylaniline, which is readily available.

The overall transformation involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.[9][10]

  • Chlorosulfonylation: The copper-catalyzed reaction of the diazonium salt with a source of sulfur dioxide and chloride to form the target sulfonyl chloride.[7][8]

This method is generally preferred over direct chlorosulfonation of 2-bromo-toluene due to superior regioselectivity, which is a critical consideration for ensuring the purity of the final product on a large scale.

Mechanistic Rationale

The diazotization reaction involves the in-situ generation of nitrous acid from sodium nitrite and a strong mineral acid (e.g., HCl). The amine attacks the nitrosonium ion (NO⁺) to form a nitrosamine, which then tautomerizes and eliminates water to yield the highly reactive diazonium ion (-N₂⁺).[11]

The subsequent chlorosulfonylation, a variation of the Meerwein reaction, involves the reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂). The copper salt facilitates a single-electron transfer process, leading to the formation of an aryl radical, which then reacts with sulfur dioxide. Subsequent oxidation and reaction with chloride furnishes the final aryl sulfonyl chloride.

Figure 1: Overall workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory or manufacturing environment. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate containment system.[12] A thorough hazard assessment should be performed before commencing any work.

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established Sandmeyer reaction procedures.[8][13]

Materials:

  • 3-Bromo-2-methylaniline (1.0 equiv)

  • Concentrated Hydrochloric Acid (37%, ~4.0 equiv)

  • Sodium Nitrite (1.1 equiv)

  • Sulfur Dioxide (gas or a stable surrogate like DABSO)

  • Copper(II) Chloride (catalytic, ~0.05 equiv)

  • Acetic Acid (solvent)

  • Toluene or Dichloromethane (extraction solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Chilling unit capable of maintaining -10 °C

  • Gas dispersion tube (if using SO₂ gas)

  • Large separatory funnel

  • Rotary evaporator or vacuum distillation setup

Procedure:

Step 1: Diazotization

  • Charge the jacketed reactor with 3-Bromo-2-methylaniline (1.0 equiv) and acetic acid.

  • Cool the mixture to -5 °C with constant stirring.

  • Slowly add concentrated hydrochloric acid (4.0 equiv), ensuring the internal temperature does not exceed 5 °C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 45-60 minutes, maintaining the temperature between -5 °C and 0 °C.[8] A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt slurry for an additional 30 minutes at 0 °C.

Step 2: Chlorosulfonylation

  • In a separate, larger reactor, prepare a solution of copper(II) chloride (0.05 equiv) in acetic acid.

  • Cool this solution to 10-15 °C and begin bubbling sulfur dioxide gas through the mixture or add the SO₂ surrogate.

  • Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl₂ mixture. The addition rate should be controlled to manage the vigorous evolution of nitrogen gas and maintain the temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water. This will precipitate the crude sulfonyl chloride.

  • Extract the aqueous slurry with toluene or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: potential gas evolution), and finally, brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by vacuum distillation.

  • Alternatively, for solid sulfonyl chlorides, recrystallization from a suitable solvent system (e.g., toluene/heptane) can be effective.[14] It is crucial to use anhydrous solvents to prevent hydrolysis to the corresponding sulfonic acid.[15]

ParameterConditionRationale
Diazotization Temp. -5 to 0 °CPrevents decomposition of the unstable diazonium salt.[9]
Catalyst Copper(II) ChlorideFacilitates the single-electron transfer required for the Sandmeyer reaction.[8][16]
Work-up Quench on ice-waterPrecipitates the product and dilutes acidic components.[17]
Purification Vacuum DistillationRemoves non-volatile impurities and residual solvent.
Typical Yield 70-85%Dependent on precise control of reaction conditions.
Purity (Post-Purification) >98%Achievable with careful purification.

Table 1: Key Parameters and Rationale for Large-Scale Synthesis.

Protocol 2: General Synthesis of Sulfonamide Derivatives

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1.1 equiv) followed by the slow addition of a base like triethylamine (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.

Safety, Handling, and Waste Disposal

The large-scale synthesis of aryl sulfonyl chlorides involves significant hazards that must be rigorously controlled.

Hazardous Reagents:

  • Thionyl Chloride/Chlorosulfonic Acid: These reagents are highly corrosive, water-reactive, and release toxic gases (HCl, SO₂) upon contact with moisture.[18][19] They must be handled in a closed system or a high-performance fume hood.[12] Personal protective equipment (PPE) should include chemical safety goggles, a face shield, and acid-resistant gloves and apron.[18][20][21]

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[7][22] Temperature control during their formation is critical to prevent uncontrolled decomposition.

  • Solvents: Organic solvents like toluene and dichloromethane are flammable and/or toxic. Handle in well-ventilated areas away from ignition sources.

Emergency Procedures:

  • Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb organic solvent spills with an inert material (e.g., vermiculite).

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19] An emergency shower and eyewash station must be readily accessible.[12][21]

Waste Disposal:

  • All chemical waste, including residual materials and rinsates, must be collected in compatible, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[12]

Figure 2: Key safety considerations for the synthesis process.

Conclusion

The large-scale synthesis of this compound is a critical process for the pharmaceutical industry. The Sandmeyer-type reaction pathway offers a robust and scalable solution, provided that strict controls are placed on reaction parameters and safety protocols. By understanding the underlying chemistry and adhering to the detailed procedures outlined in this guide, researchers and development professionals can safely and efficiently produce this valuable intermediate and its derivatives, paving the way for the discovery and development of new medicines.

References

Catalytic Applications of Metal Complexes with Ligands Derived from 3-Bromo-2-methylbenzene-1-sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Bromo-2-methylbenzene-1-sulfonyl Chloride in Ligand Design

The architectural blueprint of a catalyst is paramount to its function, and at the heart of many homogenous catalysts lies the intricate dance between a metal center and its coordinating ligands. The choice of ligand dictates the electronic and steric environment of the metal, thereby fine-tuning its reactivity, selectivity, and stability. This compound emerges as a particularly compelling starting material for ligand synthesis due to its unique structural features. The presence of a bromine atom offers a versatile handle for post-synthetic modification via cross-coupling reactions, allowing for the construction of a diverse library of ligands from a common precursor. The ortho-methyl group provides steric bulk near the sulfonyl moiety, which can influence the coordination geometry around the metal center and create a chiral pocket, potentially inducing asymmetry in catalytic transformations. Furthermore, the sulfonamide linkage, formed upon reaction with a primary or secondary amine, is a robust and well-established coordinating group in transition metal catalysis.

This guide provides a comprehensive overview of the potential catalytic applications of metal complexes bearing ligands derived from this compound. We will delve into the synthesis of these ligands, their coordination to various transition metals, and detailed protocols for their application in key organic transformations, supported by mechanistic insights and practical considerations for the research scientist.

Part 1: Ligand Synthesis from this compound

The foundational step in harnessing the catalytic potential of metal complexes is the synthesis of the appropriate ligand. The reaction of this compound with a suitable amine is a straightforward and high-yielding method to generate a library of sulfonamide ligands.

Protocol 1: General Synthesis of N-Aryl/Alkyl-3-bromo-2-methylbenzenesulfonamides

This protocol outlines a general procedure for the synthesis of sulfonamide ligands from this compound and a primary amine.

Materials:

  • This compound

  • Desired primary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve this compound (1.05 eq) in DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide ligand.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous workup is designed to remove the triethylammonium chloride salt and any unreacted starting materials.

Ligand_Synthesis cluster_reactants Reactants sulfonyl_chloride 3-Bromo-2-methylbenzene- 1-sulfonyl chloride product N-substituted-3-bromo- 2-methylbenzenesulfonamide (Ligand) sulfonyl_chloride->product amine Primary/Secondary Amine (R-NH₂) amine->product base Base (e.g., Et₃N) hcl_salt Et₃N·HCl base->hcl_salt

Caption: General synthesis of sulfonamide ligands.

Part 2: Catalytic Applications in Cross-Coupling Reactions

Ligands derived from this compound are expected to be highly effective in a range of palladium- and copper-catalyzed cross-coupling reactions. The sulfonamide moiety can act as a robust ancillary ligand, stabilizing the metal center, while the bromo-substituent on the ligand backbone can be a reactive site for further functionalization.

Application 1: Copper-Catalyzed N-Arylation of Sulfonamides

The direct N-arylation of sulfonamides is a powerful method for the synthesis of N-(hetero)aryl sulfonamides, which are important motifs in medicinal chemistry.[1]

This protocol describes a representative procedure for the copper-catalyzed N-arylation of a sulfonamide with an aryl bromide, a reaction where a ligand derived from this compound could be employed.

Materials:

  • Sulfonamide (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) or a custom sulfonamide ligand (10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene or Dioxane

  • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask, add the sulfonamide, aryl bromide, CuI, the diamine or sulfonamide ligand, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Mechanistic Considerations:

The catalytic cycle is believed to involve the formation of a copper-amide species, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then furnishes the N-arylated product and regenerates the active copper(I) catalyst. The ligand serves to stabilize the copper intermediates and facilitate the key steps of the catalytic cycle.

Cu_Catalyzed_NArylation cluster_reactants Inputs Cu(I)L Cu(I)L Cu(III)(Ar)(X)(Amide)L Cu(III)(Ar)(X)(Amide)L Cu(I)L->Cu(III)(Ar)(X)(Amide)L Oxidative Addition (Ar-X) Product N-Aryl Sulfonamide Cu(III)(Ar)(X)(Amide)L->Product Reductive Elimination Cu(I)(X)L Cu(I)(X)L Ar-X Ar-X Sulfonamide Sulfonamide

Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Ligands play a critical role in the efficacy of these transformations. A sulfonamide ligand derived from this compound could offer the necessary stability and electronic properties for efficient catalysis.

This protocol provides a general method for the Suzuki-Miyaura coupling, a reaction where a palladium complex with a custom sulfonamide ligand could be highly effective.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Custom sulfonamide ligand or a standard phosphine ligand (e.g., SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (10:1 mixture)

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and the ligand in a small amount of the solvent mixture and stirring for 15 minutes.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remainder of the solvent mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 80-100 °C for 4-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation:

EntryAryl HalideBoronic AcidCatalyst SystemYield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhos>95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd(OAc)₂ / Custom LigandExpected High Yield
32-Bromopyridine3-Thiopheneboronic acidPd(OAc)₂ / SPhos>90

Note: The performance with a custom ligand derived from this compound would need to be experimentally determined.

Suzuki_Coupling Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar¹)(X)L₂ Pd(II)(Ar¹)(X)L₂ Pd(0)L₂->Pd(II)(Ar¹)(X)L₂ Oxidative Addition (Ar¹-X) Pd(II)(Ar¹)(Ar²)L₂ Pd(II)(Ar¹)(Ar²)L₂ Pd(II)(Ar¹)(X)L₂->Pd(II)(Ar¹)(Ar²)L₂ Transmetalation (Ar²-B(OH)₂) Product Ar¹-Ar² Pd(II)(Ar¹)(Ar²)L₂->Product Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Part 3: Potential Applications in Asymmetric Catalysis

The steric bulk introduced by the ortho-methyl group on the benzene ring of the ligand backbone opens up the possibility of creating chiral ligands for asymmetric catalysis. By starting with a chiral amine in the initial ligand synthesis, a chiral sulfonamide ligand can be prepared. These ligands, when coordinated to metals like rhodium or iridium, could be effective catalysts for asymmetric hydrogenation or transfer hydrogenation reactions.

Future Directions: Asymmetric Hydrogenation

The development of chiral sulfonamide ligands for asymmetric hydrogenation is a promising area of research. A potential workflow would involve:

  • Synthesis of a chiral ligand: Reacting this compound with a chiral amine (e.g., (R)-1-phenylethylamine).

  • Formation of a metal complex: Coordinating the chiral ligand to a suitable metal precursor, such as [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂.

  • Catalytic testing: Evaluating the resulting chiral metal complex in the asymmetric hydrogenation of prochiral substrates like ketones or olefins.

Asymmetric_Catalysis_Workflow A 3-Bromo-2-methylbenzene- 1-sulfonyl chloride C Chiral Sulfonamide Ligand A->C B Chiral Amine B->C E Chiral Metal Complex C->E D Metal Precursor (Rh, Ir, etc.) D->E G Asymmetric Hydrogenation E->G F Prochiral Substrate F->G H Enantioenriched Product G->H

Caption: Workflow for developing asymmetric catalysts.

Conclusion

Ligands derived from this compound represent a versatile and promising class of molecules for the development of novel transition metal catalysts. Their straightforward synthesis, coupled with the potential for electronic and steric tuning, makes them attractive candidates for a wide range of catalytic applications, from robust cross-coupling reactions to sophisticated asymmetric transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the rich catalytic chemistry enabled by this unique ligand scaffold.

References

Troubleshooting & Optimization

Improving the yield of reactions with 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Welcome to the technical support resource for this compound (CAS No. 886501-61-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the use of this compound.

Q1: My reaction with this compound is resulting in a very low yield. What are the most common culprits?

A1: Low yield is a frequent challenge and typically stems from one of three primary areas:

  • Reagent Purity and Stability: The sulfonyl chloride is highly sensitive to moisture, leading to hydrolysis. Using aged reagent or failing to maintain anhydrous conditions is a primary cause of yield loss.[1][2]

  • Suboptimal Reaction Conditions: Factors such as temperature, choice of base, solvent, and reaction time are critical. The steric hindrance from the ortho-methyl group can make the sulfur atom less accessible, requiring carefully optimized conditions.[3]

  • Competing Side Reactions: The primary competing reaction is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3][4] Other side reactions may occur depending on the nature of your nucleophile and the reaction conditions.

Q2: What is the primary mechanism for the reaction of this compound with amines or alcohols?

A2: The reaction proceeds via a bimolecular nucleophilic substitution at the sulfur center (an Sₙ2-like mechanism).[3] The nucleophile (e.g., an amine's lone pair of electrons) attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state and subsequent displacement of the chloride leaving group.[5] Understanding this mechanism is key to troubleshooting, as it highlights the importance of nucleophile strength and steric accessibility.

Q3: How should I properly store and handle this reagent to ensure its activity?

A3: Due to its reactivity with water, strict handling and storage protocols are mandatory.[2][6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a desiccator.[6] Store it separately from incompatible materials like bases, amines, and alcohols.[2]

  • Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents. Wear appropriate personal protective equipment (PPE), as the compound is corrosive and causes severe skin burns and eye damage.[3][6]

Q4: Can this reagent participate in other reactions besides sulfonamide or sulfonate ester formation?

A4: Yes, while its primary use is for sulfonylation, the sulfonyl chloride group can participate in other transformations. For instance, it can undergo Friedel-Crafts reactions with arenes to form sulfones or be used in desulfonation reactions to yield aryl chlorides.[7] However, for most applications in pharmaceutical and agrochemical synthesis, its role as an electrophile for reaction with nucleophiles is the most relevant.[3]

Section 2: Detailed Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Issue 1: Incomplete or Stalled Reaction

Q: I'm monitoring my reaction by TLC/HPLC, and it appears to have stopped with significant starting material remaining. What steps should I take?

A: A stalled reaction points to issues with reactivity, stoichiometry, or reagent deactivation.

  • Verify Reagent Activity: The most common cause is the hydrolysis of the sulfonyl chloride. Before starting, ensure the reagent is fresh and has been handled under strictly anhydrous conditions.[1]

  • Assess the Base: Most sulfonamide formations require a base to neutralize the HCl byproduct.[8][9]

    • Insufficient Base: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) for each equivalent of sulfonyl chloride. For acid-sensitive substrates, two or more equivalents may be necessary.

    • Base Strength: If your nucleophile is a weak base (e.g., an aniline), a stronger base might be required to facilitate the reaction. However, overly strong bases can promote side reactions.

  • Increase Temperature: The ortho-methyl group on the benzene ring introduces steric hindrance, which can slow the reaction rate.[3] Incrementally increasing the reaction temperature may provide the necessary activation energy. Monitor for product degradation at higher temperatures.

  • Solvent Choice: The reaction should be conducted in a suitable aprotic solvent like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF).[10] Ensure the solvent is thoroughly dried before use.

Workflow: Troubleshooting Incomplete Conversion

G start Incomplete Conversion (Starting Material Remains) check_reagent 1. Verify Reagent Integrity start->check_reagent hydrolysis Is sulfonyl chloride hydrolyzed? check_reagent->hydrolysis check_conditions 2. Evaluate Reaction Conditions base Is base sufficient and appropriate? check_conditions->base check_nucleophile 3. Assess Nucleophile nuc_strength Is nucleophile too weak? check_nucleophile->nuc_strength hydrolysis->check_conditions No new_reagent Use fresh, anhydrous reagent & inert atmosphere. hydrolysis->new_reagent Yes adjust_base Adjust base stoichiometry or switch to a different base. base->adjust_base No temp Is temperature too low? base->temp Yes temp->check_nucleophile No inc_temp Incrementally increase reaction temperature. temp->inc_temp Yes catalyst Consider adding a catalyst (e.g., DMAP for alcohols). nuc_strength->catalyst Yes G cluster_0 Desired Pathway: Sulfonamide Formation cluster_1 Side Reaction: Hydrolysis R_NH2 Amine (R-NH₂) TS1 Trigonal Bipyramidal Transition State R_NH2->TS1 Nucleophilic Attack BMSC 3-Bromo-2-methylbenzene- 1-sulfonyl chloride BMSC->TS1 Sulfonamide Desired Sulfonamide Product TS1->Sulfonamide Loss of Cl⁻ H2O Water (H₂O) TS2 Trigonal Bipyramidal Transition State H2O->TS2 Nucleophilic Attack BMSC2 3-Bromo-2-methylbenzene- 1-sulfonyl chloride BMSC2->TS2 Sulfonic_Acid Sulfonic Acid Byproduct TS2->Sulfonic_Acid Loss of Cl⁻

References

Side reactions and byproducts in the synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the preparation of this important synthetic intermediate. The following content is structured as a series of troubleshooting guides and frequently asked questions to directly address issues that may arise in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental observations and provides actionable solutions based on mechanistic principles.

Q1: My final product yield is disappointingly low. What are the most common causes?

Low yield is a frequent issue stemming from several stages of the synthesis, particularly when using the Sandmeyer-type reaction pathway.

  • Decomposition of the Diazonium Salt: The diazonium intermediate is thermally unstable. If the temperature during diazotization (typically 0–5 °C) is not strictly maintained, the salt will decompose, primarily to form the corresponding phenol (3-bromo-2-methylphenol), releasing nitrogen gas.[1]

  • Incomplete Reaction: Whether via chlorosulfonation of 2-bromotoluene or a Sandmeyer reaction, incomplete consumption of starting material is a common problem. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion before initiating workup.

  • Product Hydrolysis: This is a critical factor. Sulfonyl chlorides are highly susceptible to hydrolysis, reverting to the corresponding sulfonic acid (3-bromo-2-methylbenzenesulfonic acid), which is often lost to the aqueous phase during workup.[2][3][4] This is exacerbated by extended exposure to water, elevated temperatures during extraction, or the presence of nucleophilic impurities.

  • Mechanical Losses: The product can be lost during transfers, filtration, and particularly during purification steps like column chromatography if not optimized.

Troubleshooting Workflow: Low Yield

G start Low Product Yield Observed q1 Was the reaction temperature strictly maintained at 0-5°C during diazotization? start->q1 res1 High probability of diazonium salt decomposition to phenol byproduct. ACTION: Improve cooling efficiency, monitor internal temperature. q1->res1 No q2 Did you confirm reaction completion before workup (e.g., via TLC/GC)? q1->q2 Yes a1_yes Yes a1_no No end_node Implement corrective actions and repeat synthesis. res1->end_node res2 Incomplete conversion of starting material. ACTION: Increase reaction time or re-evaluate stoichiometry. q2->res2 No q3 Was the aqueous workup performed rapidly with ice-cold water? q2->q3 Yes a2_yes Yes a2_no No res2->end_node res3 Significant product loss due to hydrolysis to the sulfonic acid. ACTION: Minimize contact time with water, use pre-chilled solutions, extract immediately. q3->res3 No q3->end_node Yes a3_yes Yes a3_no No res3->end_node

Caption: Troubleshooting flowchart for low yield.

Q2: My NMR and/or GC-MS analysis shows multiple isomers in the final product. How can I identify and minimize them?

Isomeric byproducts are most prevalent when using direct chlorosulfonation of 2-bromotoluene. The identity of the isomers depends on the directing effects of the methyl (-CH₃) and bromo (-Br) substituents.

  • Causality: The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. When chlorosulfonic acid (a bulky electrophile) reacts with 2-bromotoluene, it will substitute at the positions activated by the methyl group and not overly hindered. This leads to a mixture of sulfonyl chlorides.

  • Likely Isomers: Starting with 2-bromotoluene, the main isomeric byproducts are typically 5-bromo-2-methylbenzene-1-sulfonyl chloride and 4-bromo-3-methylbenzene-1-sulfonyl chloride .

  • Minimization Strategy:

    • Lower Reaction Temperature: Running the reaction at lower temperatures can increase the regioselectivity, favoring the thermodynamically more stable product.

    • Choice of Solvent: Using a non-polar solvent like dichloromethane can influence the selectivity of the substitution.

    • Alternative Route: The most effective way to avoid isomeric byproducts is to use a different synthetic route where the regiochemistry is pre-defined, such as the Sandmeyer reaction starting from 3-amino-2-methylbenzenesulfonic acid.

Isomer Formation in Chlorosulfonation

G cluster_0 Chlorosulfonation of 2-Bromotoluene start 2-Bromotoluene + ClSO3H product Desired Product: 3-Bromo-2-methylbenzene- 1-sulfonyl chloride start->product Major Pathway iso1 Isomer 1: 5-Bromo-2-methylbenzene- 1-sulfonyl chloride start->iso1 Side Reaction iso2 Isomer 2: 4-Bromo-3-methylbenzene- 1-sulfonyl chloride start->iso2 Side Reaction

Caption: Isomeric byproducts from direct chlorosulfonation.

Q3: During my Sandmeyer reaction, I isolated sulfur-free byproducts. What are they and why did they form?

This is a classic signature of a competing Sandmeyer reaction pathway.

  • Chloroarene Formation: The primary byproduct is the Sandmeyer chloro-product, 1,2-dichloro-3-methylbenzene (if using HCl) or 1-bromo-2-chloro-3-methylbenzene . This occurs when the diazonium group is replaced by a chloride ion from the copper(I) chloride catalyst or hydrochloric acid, instead of reacting with sulfur dioxide.[2][4][5]

  • Phenol Formation: As mentioned in Q1, if the temperature rises, the diazonium salt can react with water to form 3-bromo-2-methylphenol .

  • Minimization Strategy:

    • Ensure a high concentration of sulfur dioxide in the reaction medium. Using a saturated solution of SO₂ in glacial acetic acid is a common method.[2][4]

    • Maintain strict temperature control (below 5 °C) to prevent decomposition to the phenol.[2][4]

    • Carefully control the addition of the diazonium salt solution to the SO₂/catalyst mixture to avoid a localized high concentration of the diazonium salt.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about methodology and reaction principles.

Q1: What are the critical parameters for controlling a Sandmeyer-type chlorosulfonylation?

The success of this reaction hinges on the careful control of several key parameters.

ParameterCritical ConsiderationRationale & Scientific Principle
Temperature Maintain at 0–5 °C throughout diazotization and addition.Prevents the exothermic decomposition of the unstable diazonium salt to phenol byproducts and minimizes other side reactions.[2][4]
Acidity Sufficient strong acid (e.g., HCl) is required.Ensures the complete formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. Insufficient acid can lead to unwanted diazoamino coupling side reactions.[6]
SO₂ Source Use a saturated solution of SO₂ or a stable surrogate like DABSO.A high concentration of SO₂ is necessary to favor the desired chlorosulfonylation pathway over competing Sandmeyer reactions (e.g., chloro-de-diazoniation).[5][7]
Catalyst Copper(I) or Copper(II) salts (e.g., CuCl, CuCl₂) are essential.The copper salt acts as a catalyst, facilitating the single electron transfer (SET) mechanism required for the radical reaction between the diazonium salt and SO₂.[2][3]
Water Content Minimize water in the chlorosulfonylation step.Water readily hydrolyzes the sulfonyl chloride product back to the sulfonic acid, drastically reducing the isolated yield.[2][3][4]
Q2: How can I effectively prevent hydrolysis of my sulfonyl chloride product during workup?

Preventing hydrolysis is paramount for achieving a high yield of pure product.

  • Quench on Ice: Pour the reaction mixture onto crushed ice or into ice-cold water. The low temperature significantly slows the rate of hydrolysis.

  • Work Quickly: Do not allow the product to remain in contact with the aqueous phase for extended periods. Proceed immediately to extraction.

  • Use Anhydrous Solvents: Use a dry, water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) for extraction.

  • Brine Wash: Wash the combined organic extracts with saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic phase.

  • Thorough Drying: Dry the organic layer over a suitable anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation. Ensure the drying agent is filtered off completely.

  • Anhydrous Conditions: For subsequent reactions, ensure the isolated sulfonyl chloride is stored under inert gas and protected from atmospheric moisture.

Part 3: Illustrative Protocol: Sandmeyer Chlorosulfonylation

This protocol is provided for context and illustrates the critical steps where side reactions can occur. Note: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood.

  • Diazotization:

    • A solution of 3-amino-2-methylbenzenesulfonic acid is prepared in aqueous hydrochloric acid.

    • The solution is cooled to 0–5 °C in an ice-salt bath.

    • A pre-chilled aqueous solution of sodium nitrite is added dropwise, keeping the internal temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid turns it blue).

  • Chlorosulfonylation:

    • In a separate flask, glacial acetic acid is saturated with sulfur dioxide gas at a low temperature.

    • A catalytic amount of copper(I) chloride is added to the SO₂/acetic acid solution.

    • The cold diazonium salt solution from Step 1 is added slowly to the vigorously stirred SO₂/catalyst mixture, again maintaining a temperature below 5 °C.

  • Workup and Isolation:

    • Once the addition is complete and nitrogen evolution has ceased, the reaction mixture is stirred for a short period before being carefully poured onto a large volume of crushed ice.

    • The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold water.

    • The crude, damp solid is immediately dissolved in a suitable organic solvent, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification may be required.

References

Technical Support Center: Recrystallization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to the Challenges

This compound is a key building block in organic synthesis, notable for its dual reactive sites which allow for diverse molecular elaborations.[1] However, its purification via recrystallization is not always straightforward. The primary challenges stem from its high reactivity, particularly its susceptibility to hydrolysis, and the potential for co-crystallization with structurally similar impurities.[1][2][3] This guide provides a systematic approach to overcome these hurdles.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal recrystallization solvent should dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures.[4]

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the recrystallization of this compound.

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
  • Solvent Selection and Preparation : A solvent system of hexane and ethyl acetate is often effective. Start by preparing a mixture with a high proportion of hexane (e.g., 9:1 hexane:ethyl acetate). Ensure all solvents are anhydrous to prevent hydrolysis of the sulfonyl chloride.[2][3]

  • Dissolution : In a clean, dry Erlenmeyer flask equipped with a magnetic stirrer, add the crude this compound. Add the initial, predominantly non-polar solvent mixture.

  • Heating : Gently heat the mixture on a hot plate with stirring. Gradually add the more polar solvent (ethyl acetate) dropwise until the solid just dissolves. Avoid adding an excess of the polar solvent. The goal is to create a saturated solution at the boiling point of the solvent mixture.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization in the funnel.[6]

  • Cooling and Crystallization : Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing : Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent (Hexane/EtOAc) A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Hexane F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the recrystallization process.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is a common problem with low-melting point solids or when the solution is too concentrated.

  • Causality: The high concentration of the solute and rapid cooling can lead to supersaturation, where the solute's solubility exceeds its equilibrium solubility.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly again.[6]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[4]

Q2: The recrystallization yield is very low. How can I improve it?

A2: A low yield can result from several factors, from using too much solvent to premature crystallization.

  • Causality: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Conversely, premature crystallization during hot filtration will lead to product loss.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Evaporate Excess Solvent: If you've added too much solvent, you can gently evaporate some of it to re-concentrate the solution before cooling.

    • Ensure Thorough Cooling: Make sure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

    • Check the Filtrate: After filtration, you can try to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

Q3: The purified product is still impure. What are the next steps?

A3: If impurities persist after a single recrystallization, further purification may be necessary.

  • Causality: The chosen solvent system may not be optimal for separating the specific impurities present. The impurities may have very similar solubility profiles to the desired product.

  • Solutions:

    • Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.

    • Solvent System Optimization: Experiment with different solvent pairs. A good starting point is to choose solvents with differing polarities. Common solvent systems for sulfonyl chlorides include ethanol/water and isopropanol/water.[7]

    • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[7]

Q4: How do I handle the moisture sensitivity of this compound?

A4: Sulfonyl chlorides are susceptible to hydrolysis to the corresponding sulfonic acid, which can be a significant impurity.[1][2][8]

  • Causality: The sulfonyl chloride group is a good leaving group, and water can act as a nucleophile, leading to the formation of 3-bromo-2-methylbenzenesulfonic acid.[1]

  • Solutions:

    • Use Anhydrous Solvents: Ensure all solvents used in the recrystallization are thoroughly dried.

    • Dry Glassware: Use oven-dried or flame-dried glassware.

    • Inert Atmosphere: For highly sensitive reactions, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield StillImpure Still Impure Start->StillImpure Moisture Moisture Sensitivity Start->Moisture Sol1 Re-heat, Add Solvent, Scratch, Seed OilingOut->Sol1 Sol2 Minimize Solvent, Evaporate Excess, Thorough Cooling LowYield->Sol2 Sol3 Repeat Recrystallization, Change Solvent, Column Chromatography StillImpure->Sol3 Sol4 Use Anhydrous Solvents, Dry Glassware, Inert Atmosphere Moisture->Sol4

Caption: Troubleshooting logic for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a non-polar solvent like hexane paired with a slightly more polar solvent like ethyl acetate or diethyl ether often provides good results.[9][10] The key is to find a system where the compound is soluble when hot and insoluble when cold.

Q2: How can I confirm the purity of my recrystallized product?

A2: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.[11]

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can effectively separate and detect impurities.[8][11]

Q3: What are the main safety precautions when handling this compound?

A3: this compound is a corrosive and moisture-sensitive compound.[1][2][3][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][13]

  • Fume Hood: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[13]

  • Moisture Avoidance: Keep the compound away from water and moisture to prevent the release of corrosive hydrogen chloride and sulfonic acid.[2][3]

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for dissolving non-polar impurities. Often used in combination with a more polar solvent.
Ethyl Acetate774.4A moderately polar solvent, good for dissolving the sulfonyl chloride at elevated temperatures.
Diethyl Ether352.8A highly volatile, non-polar solvent. Can be used in combination with hexane.
Ethanol784.3A polar protic solvent. Can be effective but may lead to higher solubility at low temperatures, reducing yield.
Water10010.2Generally unsuitable due to the high reactivity of sulfonyl chlorides with water.[1][2]

References

Overcoming steric hindrance in reactions with 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity challenges posed by this sterically hindered reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and achieve your synthetic goals.

The Challenge: Understanding the "Ortho Effect"

The primary difficulty in reactions involving this compound arises from steric hindrance. The methyl group at the C2 position (ortho to the sulfonyl chloride) physically obstructs the path of incoming nucleophiles, making it difficult for them to attack the electrophilic sulfur atom.[1][2] This "ortho effect" significantly slows down reaction rates and can lead to low or no yield, especially when paired with sterically demanding nucleophiles.

Caption: Steric shielding of the electrophilic sulfur atom by the ortho-methyl group.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is extremely slow or has failed to produce the desired product.

Probable Cause: The primary culprit is the severe steric hindrance from the ortho-methyl group, which prevents the nucleophile from efficiently attacking the sulfur center.[1] This problem is exacerbated if your nucleophile (e.g., a secondary amine, a substituted aniline) is also sterically bulky.[2]

Solutions:

StrategyRationaleKey Considerations
Increase Reaction Temperature Provides the necessary kinetic energy to overcome the high activation barrier imposed by steric repulsion.Monitor for thermal degradation of starting materials or products. Start by refluxing the solvent.
Prolong Reaction Time Allows more time for the sterically hindered molecules to achieve the correct orientation for a successful reaction.Monitor reaction progress by TLC or LC-MS to determine the point of maximum conversion and avoid decomposition.
Optimize Base Selection The base neutralizes the HCl byproduct.[3] A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can worsen steric crowding.Switch to a smaller base like pyridine (which can also serve as the solvent) or triethylamine (TEA). Ensure the base is non-nucleophilic to avoid it competing with your primary nucleophile.
Use Anhydrous Conditions Sulfonyl chlorides are highly susceptible to hydrolysis.[4] Trace moisture will decompose your starting material, leading to low yields.Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: The reaction works, but the yield is consistently low and purification is difficult.

Probable Cause: This often points to a combination of factors: incomplete reaction due to steric hindrance, decomposition of the starting material via hydrolysis, or the formation of side products.

Solutions:

  • Verify Reagent Purity: Impurities in either the sulfonyl chloride or the nucleophile can inhibit the reaction or lead to unwanted side products.

  • Slow Addition of Reagents: Add the sulfonyl chloride solution dropwise to the stirred solution of the nucleophile and base at 0 °C. This helps control the initial exotherm and can minimize side reactions.

  • Consider an Alternative Synthetic Strategy: If traditional sulfonylation fails, a more robust method is required. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that excels at forming C-N bonds with sterically hindered substrates.[5][6]

TroubleshootingWorkflow Start Reaction Failed or Low Yield? Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Yes Increase_Energy Increase Temperature & Reaction Time Check_Conditions->Increase_Energy Conditions OK Optimize_Base Switch to a Smaller, Non-nucleophilic Base Increase_Energy->Optimize_Base Still No Improvement Success Reaction Successful Increase_Energy->Success Improvement Seen Alternative_Strategy Adopt Advanced Catalytic Method Optimize_Base->Alternative_Strategy Still No Improvement Optimize_Base->Success Improvement Seen Buchwald Buchwald-Hartwig Amination Alternative_Strategy->Buchwald Buchwald->Success

Caption: Decision workflow for troubleshooting reactions with hindered sulfonyl chlorides.

Experimental Protocols

Protocol 1: Standard Sulfonylation with a Primary Amine

This protocol provides a starting point for reaction with a less-hindered primary amine.

  • Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. If the reaction is sluggish, gently heat to reflux.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Advanced Method - Buchwald-Hartwig Amination

This protocol is recommended for challenging couplings, particularly with hindered amines where the standard method fails.[5][6][7] This reaction couples the aryl bromide portion of the molecule with the amine.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like XPhos or RuPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to yield the sulfonamide product.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd0->OxAdd Ar-SO₂Cl(Br) PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination & Deprotonation (Base) PdII_Complex->Ligand_Exchange + R₂NH, Base Amido_Complex L₂Pd(II)(Ar)(NR₂H) Ligand_Exchange->Amido_Complex Reductive_Elim Reductive Elimination Amido_Complex->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction between this compound and an amine? A1: The reaction proceeds via a nucleophilic substitution at the sulfur center.[8] It is generally considered a bimolecular process, akin to an Sₙ2 reaction, involving a trigonal bipyramidal transition state. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group.

Q2: Are there alternative reagents to sulfonyl chlorides for forming sulfonamides, especially for hindered systems? A2: Yes. While sulfonyl chlorides are common, sulfonyl fluorides or sulfonate esters can sometimes offer different reactivity profiles.[9] For particularly challenging syntheses, palladium-catalyzed methods that form the S-N bond from different precursors, such as coupling arylboronic acids with SO₂ and an amine, represent a state-of-the-art alternative, though they require more specialized conditions.[10]

Q3: Can I use this reagent in Friedel-Crafts reactions? A3: Yes, sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with arenes to form sulfones.[4] However, the steric hindrance from the ortho-methyl group will likely necessitate harsh conditions (e.g., a strong Lewis acid and higher temperatures) and may favor substitution at the less hindered para-position of the reacting arene.

Q4: My nucleophile is an alcohol. Do the same principles of steric hindrance apply? A4: Absolutely. The formation of sulfonate esters from alcohols follows the same mechanistic principles as sulfonamide formation from amines.[4] A bulky alcohol (e.g., a secondary or tertiary alcohol) will face similar steric repulsion from the ortho-methyl group, leading to slow reaction rates and requiring more forcing conditions.

References

Preventing hydrolysis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center for 3-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and workup of this reactive sulfonyl chloride. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows a significant amount of 3-bromo-2-methylbenzenesulfonic acid in my product. What is causing this?

A1: The presence of the corresponding sulfonic acid is a classic sign of hydrolysis of your this compound. Sulfonyl chlorides are susceptible to nucleophilic attack by water, which converts the sulfonyl chloride group (-SO₂Cl) into a sulfonic acid group (-SO₃H). This is a common issue, especially during aqueous workup steps if not performed under carefully controlled conditions.

Q2: How can I minimize the hydrolysis of my sulfonyl chloride during the workup?

A2: The key to preventing hydrolysis is to limit the exposure of the sulfonyl chloride to water, especially under conditions that accelerate the reaction (e.g., elevated temperatures, basic pH). We recommend two primary strategies: a rapid, cold aqueous workup with precipitation, or a completely non-aqueous workup. The choice depends on the scale of your reaction and the nature of the impurities.

Q3: Is an aqueous workup ever a good idea for a water-sensitive compound like a sulfonyl chloride?

A3: Surprisingly, yes. For many aryl sulfonyl chlorides that have low solubility in water, a carefully controlled aqueous workup can be highly effective.[1][2][3] By quenching the reaction mixture in a large volume of ice-cold water, the sulfonyl chloride often precipitates out of the solution as a solid. This solid is then suspended in the aqueous phase, and the low surface area-to-volume ratio, combined with the low temperature, significantly slows the rate of hydrolysis. This allows for the removal of water-soluble impurities while protecting the bulk of your product.

Q4: What is the best way to remove the 3-bromo-2-methylbenzenesulfonic acid impurity if it does form?

A4: The sulfonic acid is significantly more polar and acidic than the sulfonyl chloride. This difference in properties can be exploited for purification. A common method is to dissolve the crude product in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer, while the less reactive sulfonyl chloride remains in the organic phase.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Oily product that won't solidify Presence of residual solvent or significant sulfonic acid impurity.Try co-evaporation with a non-polar solvent like hexanes or toluene to remove residual volatile organics. If the issue persists, perform an extraction with a mild base as described in the protocols below to remove the sulfonic acid.
Low yield after workup Extensive hydrolysis during an uncontrolled aqueous workup.Ensure the quench is performed rapidly and with vigorous stirring into a large volume of ice. Do not allow the mixture to warm up before filtration. Consider a non-aqueous workup for smaller scale reactions.
Product decomposes on silica gel column Silica gel is acidic and can promote the hydrolysis of sensitive sulfonyl chlorides.Avoid purification by standard silica gel chromatography if possible. If chromatography is necessary, consider using deactivated silica gel or a less polar solvent system.
Incomplete removal of sulfonic acid Insufficient washing with aqueous base.Increase the number of washes with the sodium bicarbonate solution. Ensure vigorous mixing during the extraction to maximize partitioning of the sulfonate salt into the aqueous phase.

The Science Behind Sulfonyl Chloride Hydrolysis

The hydrolysis of this compound proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur center.[4][5] A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.

hydrolysis_mechanism reagents Ar-SO₂Cl + H₂O ts Transition State [HO···S(O)₂···Cl]⁻     |         Ar reagents->ts Sₙ2 Attack products Ar-SO₃H + HCl ts->products Leaving Group Departure

Caption: Sₙ2 Hydrolysis of an Aryl Sulfonyl Chloride.

Recommended Workup Protocols

Protocol 1: Rapid Aqueous Quench and Precipitation

This method is ideal for larger-scale reactions where the product is expected to be a solid and has low solubility in water.

Step-by-Step Methodology:

  • Preparation: Prepare a large beaker or flask containing ice-cold water. A general rule of thumb is to use at least 10 volumes of water relative to the volume of your reaction mixture.

  • Quenching: With vigorous stirring, slowly pour the reaction mixture into the ice-cold water. The this compound should precipitate as a solid.

  • Isolation: Immediately collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold water to remove any water-soluble impurities.

  • Drying: Dry the solid product under vacuum. It is crucial to ensure the product is completely dry to prevent slow hydrolysis during storage.

aqueous_workup start Reaction Mixture (in organic solvent) quench Pour into Ice-Cold Water (Vigorous Stirring) start->quench precipitate Product Precipitates quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Pure Solid Product dry->product

Caption: Aqueous Quench and Precipitation Workflow.

Protocol 2: Non-Aqueous Workup with Basic Extraction

This method is suitable for smaller-scale reactions or when the product is an oil or does not readily precipitate.

Step-by-Step Methodology:

  • Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure.

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times). This will extract the acidic sulfonic acid byproduct.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Further Purification (if necessary): If the product is still impure, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Solubility Profile (Expected)

The following table provides an expected solubility profile for this compound and its corresponding sulfonic acid. This is based on the general properties of similar compounds.[6][7][8]

Solvent This compound 3-Bromo-2-methylbenzenesulfonic acid
Water Low to InsolubleSoluble
Hexanes SolubleInsoluble
Toluene SolubleSparingly Soluble
Diethyl Ether SolubleSoluble
Ethyl Acetate SolubleSoluble
Dichloromethane SolubleSoluble
Methanol/Ethanol Soluble (may react)Soluble
Aqueous NaHCO₃ InsolubleSoluble (as sulfonate salt)

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sulfonamide formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during sulfonamide synthesis in a question-and-answer format.

Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I fix it?

A low or non-existent yield is a frequent issue stemming from several factors, from reactant quality to reaction conditions. A systematic evaluation of your experimental setup is the key to identifying the root cause.[1]

Probable Causes & Solutions:

  • Degradation of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture.[2][3] If your reagent has been stored improperly or for an extended period, it may have degraded.

    • Solution: Always use a fresh or recently purchased sulfonyl chloride.[1] Store it under anhydrous conditions, preferably in a desiccator or under an inert atmosphere. To confirm its integrity, you can run a small-scale reaction with a simple, reliable amine like aniline.

  • Low Nucleophilicity of the Amine: The reactivity of amines can vary significantly. Primary amines are generally more reactive than secondary amines.[4][5] Steric hindrance around the nitrogen atom can also dramatically reduce nucleophilicity.[6]

    • Solution: For less reactive amines, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times.[7] Alternatively, using a more activated sulfonylating agent or a different synthetic route might be necessary.[8]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a low yield.

    • Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine can sometimes improve the yield, especially if the sulfonyl chloride is prone to hydrolysis.[1] However, this can complicate purification, so monitor your reaction by TLC or LC-MS to find the optimal ratio.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base neutralizes the HCl generated during the reaction, and the solvent facilitates the interaction between reactants.[1][9]

    • Solution: Pyridine is a common choice as it acts as both a base and a catalyst.[4][9] Other tertiary amines like triethylamine (TEA) are also frequently used.[10] For solvent, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.[1][7] If your reactants have poor solubility, explore other anhydrous polar aprotic solvents.

Q2: My reaction is producing multiple spots on TLC, and I'm struggling to isolate my desired sulfonamide. What are the common side reactions?

The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions & Prevention Strategies:

  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).

    • Prevention: This is more likely to occur if the sulfonyl chloride is in large excess. To avoid this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent.[1][7] Using a slight excess of the amine can also help.

  • Reaction with Solvent or Base: If you are using a nucleophilic solvent (like an alcohol) or a primary/secondary amine as a base, these can compete with your desired amine for the sulfonyl chloride.

    • Prevention: Always use non-nucleophilic solvents and tertiary amine bases. Ensure your solvent is truly anhydrous, as water will lead to the formation of the corresponding sulfonic acid.[2]

  • Polymerization: If the amine and sulfonyl chloride functionalities are present in the same molecule (or if you are reacting a diamine with a di-sulfonyl chloride), polymerization can occur.[11]

    • Prevention: This is a more complex scenario often requiring high-dilution conditions or the use of protecting groups to prevent unwanted polymerization.[12]

Q3: The workup and purification of my sulfonamide are proving difficult. What are the best practices?

Sulfonamides are often crystalline solids, but their purification can be challenging due to their polarity and potential for hydrogen bonding.[9]

Workup & Purification Best Practices:

  • Aqueous Workup: A standard workup procedure involves diluting the reaction mixture with an organic solvent (like DCM or ethyl acetate) and washing sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (by converting it to the more water-soluble sulfonic acid) and acidic byproducts.[7] A final wash with brine helps to remove residual water before drying the organic layer.[7]

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[7][13] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[7]

    • Flash Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel chromatography is a viable option.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for sulfonamide formation?

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl-type substitution reaction.[14] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[9]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_products Products Amine R'-NH₂ SulfonylChloride R-SO₂Cl Amine->SulfonylChloride Nucleophilic Attack Sulfonamide R-SO₂-NH-R' SulfonylChloride->Sulfonamide Elimination of Cl⁻ HCl HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: General mechanism of sulfonamide synthesis.

Q2: How do I choose the right base for my reaction?

The ideal base should be non-nucleophilic and strong enough to neutralize the generated HCl without promoting side reactions.[1]

  • Pyridine: Often the base of choice as it also acts as a nucleophilic catalyst, activating the sulfonyl chloride.[4][9]

  • Triethylamine (TEA): A stronger, non-nucleophilic base that is also commonly used. However, it can sometimes lead to the formation of an unreactive sulfene intermediate with certain alkylsulfonyl chlorides.[2]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, particularly in biphasic systems.

Q3: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is crucial for optimization.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.[7] You can track the consumption of your starting materials and the formation of your product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions or when TLC is not sufficiently resolving, LC-MS provides more detailed information about the components of your reaction mixture, including the molecular weights of the products and byproducts.[1][15]

Q4: My sulfonyl chloride is not commercially available. How can I synthesize it?

While many sulfonyl chlorides are available, you may need to synthesize a specific one. Common methods include:

  • From Sulfonic Acids: Reacting the corresponding sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

  • From Anilines (Sandmeyer-type reaction): Diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield the aryl sulfonyl chloride.[16][17]

  • From Thiols: Oxidation of a thiol in the presence of a chloride source.[18]

Section 3: Experimental Protocols & Data

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[7]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.[7]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[7]

Troubleshooting Workflow

Troubleshooting_Sulfonamide_Synthesis cluster_reactants 1. Verify Reactants cluster_conditions 2. Optimize Conditions cluster_analysis 3. Analyze Byproducts & Purification start Low Yield in Sulfonamide Synthesis q1 Sulfonyl Chloride Degradation? start->q1 q2 Amine Reactivity Low? start->q2 q3 Incorrect Base/Solvent? start->q3 q4 Suboptimal Temp/Time? start->q4 q5 Evidence of Side Products? (e.g., bis-sulfonylation) start->q5 q6 Product Loss During Workup? start->q6 sol1 Use Fresh Reagent Store Anhydrously q1->sol1 sol2 Increase Temperature/Time Use More Active Reagent q2->sol2 sol3 Screen Bases (Pyridine, TEA) Screen Solvents (DCM, THF) q3->sol3 sol4 Run Temperature/Time Screening Experiments q4->sol4 sol5 Slow Addition of Sulfonyl Chloride Adjust Stoichiometry q5->sol5 sol6 Optimize Extraction pH Consider Crystallization vs. Chromatography q6->sol6

Caption: A workflow for troubleshooting low yields.[1]

Table 1: Common Solvents and Bases
RoleCompoundClassKey Considerations
Solvent Dichloromethane (DCM)ChlorinatedGood solvency for many organics, non-nucleophilic.
Tetrahydrofuran (THF)EtherGood solvency, can be dried effectively.
Acetonitrile (ACN)NitrilePolar aprotic, good for less soluble substrates.
Base PyridineTertiary AmineActs as base and catalyst.
Triethylamine (TEA)Tertiary AmineStronger, non-nucleophilic base.
DIPEATertiary AmineSterically hindered, good for sensitive substrates.

Section 4: Characterization of Sulfonamides

Accurate characterization is essential to confirm the identity and purity of your synthesized sulfonamide.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic N-H proton of secondary sulfonamides, which typically appears as a broad singlet. You will also see signals for aromatic and aliphatic protons.[7]

    • ¹³C NMR: Will show signals for all unique carbon atoms in the molecule.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[7]

  • Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands, which are observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[7]

References

Technical Support Center: Removal of Unreacted 3-Bromo-2-methylbenzene-1-sulfonyl Chloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted 3-Bromo-2-methylbenzene-1-sulfonyl chloride from reaction mixtures. This guide offers a range of techniques from basic aqueous workups to advanced scavenger and solid-phase extraction methods, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: Why is removing this compound crucial for my experiment?

A1: Complete removal of unreacted this compound is critical for several reasons. Firstly, its reactive nature can interfere with subsequent synthetic steps. Secondly, its polarity is often similar to that of the desired product, which can complicate purification by column chromatography.[1] Finally, sulfonyl chlorides are classified as hazardous materials, and their removal is essential for the safety and purity of the final compound.[2]

Q2: My standard aqueous workup isn't completely removing the sulfonyl chloride. What are the likely causes?

A2: This is a frequent challenge. The primary reason is often incomplete hydrolysis of the sulfonyl chloride to its corresponding, more water-soluble, sulfonic acid. Several factors can contribute to this:

  • Insufficient reaction time or mixing: The hydrolysis of sterically hindered sulfonyl chlorides can be slow. Inadequate agitation of the biphasic mixture (organic and aqueous layers) limits the interfacial reaction.[3]

  • pH of the aqueous wash: The rate of hydrolysis is significantly influenced by pH. A neutral water wash may not be sufficient to drive the hydrolysis to completion.[4]

  • Low solubility in the aqueous phase: While the resulting sulfonic acid is more water-soluble, the initial sulfonyl chloride has low solubility in water, which can limit the rate of hydrolysis.[5][6]

Troubleshooting Flowchart for Ineffective Aqueous Workup

G A Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) B Add Amine Scavenger Resin A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Filter to Remove Resin C->D E Resin-Bound Sulfonamide (Solid Waste) D->E F Filtrate Containing Purified Product D->F

References

Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving the sterically hindered and bifunctional reagent, 3-bromo-2-methylbenzene-1-sulfonyl chloride. Our focus is on diagnosing and resolving common issues leading to low conversion rates, drawing from established chemical principles and field-proven insights.

General Troubleshooting Workflow

Low conversion rates with this compound often stem from a few core areas: reagent integrity, catalyst system efficacy, and reaction conditions. The substrate's structure—featuring both a sterically hindered aryl bromide and a sulfonyl chloride group—presents unique challenges in catalyst activation and selectivity.

Before diving into specific FAQs, begin your troubleshooting process with this logical workflow. This systematic approach ensures that fundamental variables are checked first, saving time and resources.

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Integrity - Purity of sulfonyl chloride? - Activity of boronic acid/amine/alkene? - Anhydrous & degassed solvents/reagents? start->reagent_check atmosphere_check Step 2: Confirm Inert Atmosphere - Rigorous degassing performed? - Positive pressure of Ar/N2 maintained? reagent_check->atmosphere_check Reagents OK optimization Step 6: Systematic Optimization - Screen ligands, bases, solvents - Adjust temperature, concentration reagent_check->optimization Impurity/Degradation Found catalyst_check Step 3: Evaluate Catalyst System - Appropriate ligand for hindered substrate? - Correct Pd source & loading? - Pre-catalyst vs. generated in situ? atmosphere_check->catalyst_check Atmosphere OK atmosphere_check->optimization Oxygen Contamination Suspected conditions_check Step 4: Re-evaluate Reaction Conditions - Base strength & solubility? - Optimal solvent & temperature? catalyst_check->conditions_check Catalyst System OK catalyst_check->optimization Suboptimal Catalyst Identified analysis Step 5: Analyze Reaction Mixture - Starting material recovered? - Side products formed (e.g., homo-coupling, decomposition)? conditions_check->analysis Conditions OK conditions_check->optimization Suboptimal Conditions Identified analysis->optimization Problem Identified success High Conversion Achieved optimization->success

Caption: A logical workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is failing. Which functional group is supposed to react, the bromo or the sulfonyl chloride?

This is a critical question rooted in the competitive reactivity of the two electrophilic sites. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl electrophiles is I > Br ≈ OTf > Cl.[1] The reactivity of an aryl sulfonyl chloride is complex; it can undergo C-S bond cleavage (desulfonylative coupling), making it behave like an aryl halide, often with reactivity comparable to an aryl bromide.[2]

  • Primary Reactive Site: For this compound, the C-Br bond is the more reliable and typically more reactive site for oxidative addition to a Pd(0) center under standard Suzuki-Miyaura conditions. The C(sp²)-Br bond is generally weaker and more susceptible to insertion by the palladium catalyst than the S-Cl or C-S bond.

  • Potential Side Reactions: At elevated temperatures or with highly active catalysts, you may observe competing reactions at the sulfonyl chloride group, either through coupling or decomposition.

  • Troubleshooting Takeaway: Assume the C-Br bond is your target. If you are seeing a complex mixture of products or decomposition, it may indicate that your conditions are too harsh and are activating the sulfonyl chloride moiety.

Q2: I'm observing very low conversion. How does the steric hindrance from the 2-methyl group affect the reaction?

The ortho-methyl group poses a significant steric challenge, primarily by hindering the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] This steric bulk near the C-Br bond makes it difficult for the palladium catalyst to approach and insert into the bond.

To overcome this, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You require ligands that are both bulky and electron-rich to promote the formation of a highly reactive, low-coordinate Pd(0) species.

Ligand ClassRecommended LigandsRationale
Biarylphosphines SPhos, XPhos, RuPhosThese "Buchwald ligands" are designed for sterically demanding substrates. Their bulk facilitates reductive elimination, and their electron-donating nature accelerates oxidative addition.[3][4]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong σ-donors that form robust palladium complexes, showing high activity for coupling hindered substrates.[5]
Ferrocenylphosphines dppfBidentate ligands like dppf can be effective by stabilizing the catalyst and preventing the formation of inactive palladium species.[6]

Expert Tip: When dealing with sterically hindered substrates, using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) often gives more reliable results than generating the active catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[3]

Q3: What are the best practices for setting up the reaction to avoid catalyst deactivation?

Catalyst deactivation is a primary cause of low conversion, especially in demanding coupling reactions. The active Pd(0) species is highly sensitive to oxygen.[7]

Protocol: Rigorous Setup for an Inert Atmosphere

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Ensure bases (e.g., K₃PO₄, Cs₂CO₃) are finely powdered and dried in an oven or under vacuum before use.[7]

    • If using a boronic acid, be aware of potential dehydration to the less reactive boroxine trimer. Use high-purity boronic acid or consider the more stable pinacol ester equivalent.

  • Degassing: The assembled reaction vessel containing all solid reagents should be subjected to at least three cycles of evacuating the atmosphere and backfilling with inert gas. The solvent should be added via syringe, and then the solution should be sparged with the inert gas for 10-15 minutes to remove any dissolved oxygen before adding the catalyst.

  • Monitoring for Deactivation: The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and a sign that your reaction conditions are not sufficiently inert or are thermally unstable.[8]

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black Deactivation PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-M PdII_Coupling L₂Pd(II)(Ar)(R) Transmetalation->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Deactivation O₂ / Impurities

Caption: Simplified catalytic cycle and the deactivation pathway.

Q4: I am attempting a Buchwald-Hartwig amination. What base should I be using?

The base in Buchwald-Hartwig amination is critical; it deprotonates the amine (or a Pd-amine complex) to form the amide, which is necessary for the reductive elimination step.[6] For sterically hindered aryl bromides, a strong, non-nucleophilic base is required.

BaseRecommended Use & Rationale
Sodium tert-butoxide (NaOtBu) The most common and effective base for coupling with aryl bromides. Its strength and steric bulk are ideal.
Lithium bis(trimethylsilyl)amide (LHMDS) A very strong, non-nucleophilic base that can be effective when NaOtBu fails.
Potassium phosphate (K₃PO₄) A weaker base that can be useful for substrates with base-sensitive functional groups, though it may require higher temperatures or more active catalysts.[9]

Solvent Choice: The choice of solvent is also crucial. Aprotic polar solvents like dioxane or toluene are generally preferred as they solubilize the catalyst complex and reagents effectively.

Q5: How can I effectively monitor the progress of my reaction?

Relying solely on a final timepoint can be misleading. Active monitoring helps determine if a reaction is sluggish, has stalled, or is complete.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Co-spot your reaction mixture with your starting material to track its consumption. A UV-active product will also appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can track the disappearance of the starting material mass peak and the appearance of the product mass peak. This is invaluable for identifying potential side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable products. It offers excellent separation and quantification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, removing the solvent, and running a quick ¹H NMR can provide a clear conversion ratio by integrating starting material and product signals.[10]

Protocol: Reaction Monitoring by TLC

  • Carefully and quickly open the reaction vessel under a positive pressure of inert gas.

  • Using a glass capillary, take a small aliquot of the reaction mixture.

  • Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).

  • Spot the diluted sample on a TLC plate alongside a spot of the starting this compound.

  • Elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize under a UV lamp. Low conversion is indicated by a strong starting material spot and a faint or non-existent product spot.

Q6: I am attempting a Sonogashira or Heck coupling. Are there any specific considerations for this substrate?

Yes, both reactions have unique requirements when using this compound.

  • For Sonogashira Coupling:

    • Catalyst System: This reaction typically uses a dual catalyst system of palladium and copper(I) iodide (CuI).[1][11]

    • Side Reaction: The primary side reaction is the copper-catalyzed homo-coupling of the terminal alkyne (Glaser-Hay coupling), which is promoted by oxygen. A strictly anaerobic environment is even more critical here.[8]

    • Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[8]

  • For Heck Coupling:

    • Alkene Partner: The reaction works best with electron-deficient alkenes like acrylates or styrene.[12][13]

    • Base: An organic base like triethylamine or an inorganic base like potassium carbonate is commonly used to neutralize the HBr generated in the reaction.[12][14]

    • Solvent: Polar aprotic solvents such as DMF or NMP are standard.[14]

    • Phosphine-free? While phosphine ligands are often used, some Heck reactions can proceed with a phosphine-free catalyst like Pd(OAc)₂, though this is less likely to be successful for a sterically hindered substrate.[12]

References

Stability of 3-Bromo-2-methylbenzene-1-sulfonyl chloride under different storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Welcome to the technical support guide for this compound (CAS No. 886501-61-7). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. As a highly reactive sulfonyl chloride, its proper storage and handling are paramount for achieving reproducible and reliable results in pharmaceutical and agrochemical synthesis.[1]

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for handling and quality assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound must be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] The primary threat to its integrity is moisture. Therefore, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent hydrolysis.[3][4] Keep containers away from heat sources and incompatible materials such as water, alcohols, amines, and strong bases.[3][5]

Q2: How does humidity affect the stability of this compound?

A2: this compound is highly sensitive to moisture.[3][4] In the presence of water, it undergoes rapid and exothermic hydrolysis.[6][7] This reaction degrades the starting material into 3-bromo-2-methylbenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[5][6][7] Even ambient humidity can be sufficient to initiate this degradation, which will compromise sample purity and can lead to pressure buildup in sealed containers due to HCl evolution.

Q3: What is the primary degradation product, and why is it problematic?

A3: The primary degradation product is 3-bromo-2-methylbenzenesulfonic acid. The formation of this sulfonic acid is problematic for several reasons:

  • Reduced Reactivity: The sulfonic acid is no longer an active sulfonating agent, meaning any degradation directly reduces the molar equivalence of your reagent and leads to lower reaction yields.

  • Altered Physical Properties: The starting material is a solid with a melting point of around 49-52 °C, while the resulting sulfonic acid has different physical properties, which can complicate handling and reaction monitoring.[3]

  • Introduction of Impurities: The presence of the sulfonic acid as an impurity can interfere with your reaction, complicate purification of the desired product, and potentially lead to unwanted side reactions.

Q4: How can I visually inspect my this compound for signs of degradation?

A4: While a definitive assessment requires analytical techniques, visual inspection can offer clues. Look for:

  • Change in Appearance: The pure compound is typically a light yellow or off-white solid.[3] Significant degradation may result in clumping, stickiness, or the appearance of a liquid phase due to the formation of the sulfonic acid and absorbed moisture.

  • Pungent Odor: Upon opening the container, a sharp, acidic odor of HCl is a strong indicator that hydrolysis has occurred.

  • Pressure Buildup: If the container feels pressurized upon opening, it is likely due to the formation of HCl gas from moisture contamination. Handle with extreme care in a chemical fume hood.

Troubleshooting Guide

This section addresses common problems encountered during experiments that may be linked to the stability of your sulfonyl chloride reagent.

Problem Encountered Potential Cause Related to Reagent Stability Recommended Action & Troubleshooting Steps
Low or Inconsistent Reaction Yields Degradation of the Sulfonyl Chloride: The most common cause is the hydrolysis of the reagent, reducing the amount of active sulfonating agent available for the reaction.1. Assess Reagent Purity: Before use, perform a quick purity check. The most straightforward methods are ¹H NMR spectroscopy or melting point determination.[8] A broadened or depressed melting point compared to the specification (49-52 °C) suggests impurities.[3][8] For NMR analysis, see Protocol 2 . 2. Use a Fresh Bottle: If significant degradation is suspected, it is often most efficient to use a new, unopened bottle of the reagent. 3. Re-evaluate Handling Procedures: Ensure all glassware is oven-dried and reactions are run under strictly anhydrous conditions and an inert atmosphere.
Reaction Fails to Initiate or Proceeds Slowly Complete or Near-Complete Hydrolysis: The reagent may have been compromised by improper storage, such as a faulty container seal or prolonged exposure to a humid environment.1. Confirm Identity: Use an analytical technique like ¹H NMR to confirm if any of the starting sulfonyl chloride remains. The spectrum will be dominated by peaks corresponding to the sulfonic acid if fully hydrolyzed.[9] 2. Dispose and Replace: If the material is confirmed to be degraded, dispose of it according to your institution's hazardous waste guidelines and acquire a fresh supply.[4]
Difficulty in Product Purification Presence of Sulfonic Acid Impurity: The sulfonic acid byproduct can co-precipitate with the desired product or form emulsions during aqueous workups, making isolation difficult.1. Modify Workup: An aqueous basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity by converting it to its more water-soluble salt. Perform this step cautiously as it can be exothermic. 2. Chromatography: If the impurity persists, column chromatography may be required to separate the desired product from the polar sulfonic acid.

Visualizing Degradation and Handling

To better understand the chemical processes and required precautions, the following diagrams illustrate the primary degradation pathway and the recommended workflow for handling the reagent.

hydrolysis reagent 3-Bromo-2-methylbenzene- 1-sulfonyl chloride (Active Reagent) products 3-Bromo-2-methylbenzenesulfonic acid (Inactive Impurity) + HCl (Corrosive Gas) reagent->products Hydrolysis water H₂O (Moisture) water->products

Caption: Primary hydrolysis pathway of the sulfonyl chloride.

workflow cluster_storage Storage cluster_handling Handling (In Fume Hood) cluster_reaction Reaction Setup storage Store in tightly sealed container in a cool, dry, dark place (Desiccator Recommended) start Equilibrate container to room temperature before opening storage->start Retrieve open Open under inert atmosphere (N₂ or Ar) start->open weigh Quickly weigh required amount into oven-dried glassware open->weigh seal Immediately and tightly reseal parent container weigh->seal reaction Add to anhydrous solvent under inert atmosphere weigh->reaction Use seal->storage Return

Caption: Recommended workflow for handling the moisture-sensitive reagent.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting

This protocol minimizes the risk of degradation during handling.

  • Preparation: Move the sealed container from its storage location (e.g., refrigerator or cabinet) to a desiccator and allow it to equilibrate to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations in a chemical fume hood with low ambient humidity or, ideally, within a glovebox.

  • Dispensing: Briefly open the container and quickly dispense the required amount of the solid into a pre-weighed, oven-dried flask containing a magnetic stir bar.

  • Resealing: Tightly reseal the original container immediately. For long-term storage, it is advisable to wrap the cap seal with Parafilm.

  • Reaction Addition: Purge the flask containing the aliquot with an inert gas (nitrogen or argon) before adding anhydrous solvent.[4]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and reliable method to assess the purity and detect the presence of the sulfonic acid degradation product.

  • Sample Preparation: In a dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).[9] Aprotic solvents are crucial to prevent reaction in the tube.[9]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Pure Compound: The spectrum of the pure sulfonyl chloride will show sharp, well-defined peaks in the aromatic region (typically 7-8 ppm) and a singlet for the methyl group (typically around 2.5 ppm).

    • Degraded Compound: The presence of the 3-bromo-2-methylbenzenesulfonic acid impurity will be indicated by the appearance of new, distinct aromatic peaks and potentially a broad singlet corresponding to the acidic sulfonic acid proton (this can be highly variable and may exchange with trace water).

    • Quantification: By integrating the peaks corresponding to the starting material and the sulfonic acid impurity, you can estimate the percentage of degradation.

Summary of Stability Under Different Conditions

Condition Stability Outlook Primary Consequence of Failure Preventative Measures
High Humidity (>50% RH) Poor: Rapid degradation is expected.Hydrolysis to sulfonic acid and HCl gas.[3][6]Store in a desiccator or glovebox. Handle quickly. Seal containers tightly.
Elevated Temperature (>30 °C) Fair to Poor: While stable at room temperature, elevated temperatures can accelerate the rate of hydrolysis if moisture is present.Increased rate of degradation.Store in a cool or refrigerated, dry location. Avoid exposure to direct heat sources.
Exposure to Light Good: Arylsulfonyl chlorides are generally stable to ambient light. Degradation is primarily hydrolytic, not photolytic.Negligible.Standard storage in an opaque or amber bottle is sufficient.[6]
Presence of Nucleophiles/Bases Very Poor: Reacts readily with alcohols, amines, and bases.Formation of sulfonate esters, sulfonamides, or salts, consuming the reagent.Store away from all incompatible materials. Use clean, dedicated spatulas for dispensing.

References

Methods for monitoring the progress of reactions involving 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methylbenzene-1-sulfonyl chloride. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions. As Senior Application Scientists, we have designed this resource to be practical and scientifically robust, explaining the causality behind experimental choices to ensure your success.

General Principles & Key Considerations

Reactions involving sulfonyl chlorides like this compound are pivotal in synthesizing sulfonamides and sulfonate esters, common motifs in pharmaceuticals. The success of these syntheses hinges on accurately monitoring the reaction's progress to determine the point of completion, identify potential side reactions, and optimize conditions.

The primary challenge in handling sulfonyl chlorides is their high reactivity, particularly their susceptibility to hydrolysis.[1][2][3][4] The presence of moisture in solvents, reagents, or on glassware can lead to the formation of the corresponding sulfonic acid, complicating both the reaction and its analysis. Therefore, maintaining anhydrous conditions is paramount.

FAQ: General Questions

Q1: What are the primary challenges in monitoring reactions with this compound?

A1: The main challenges are:

  • Reactivity and Moisture Sensitivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and readily reacts with water to form the corresponding sulfonic acid (3-Bromo-2-methylbenzenesulfonic acid).[1][2][4] This hydrolysis is often the most significant side reaction and can complicate analysis by introducing an additional, polar compound into the mixture.

  • Similar Polarity of Reactants and Products: Depending on the nucleophile used (e.g., an amine or alcohol), the product may have a polarity similar to the starting sulfonyl chloride, making separation by chromatography challenging.

  • Thermal Instability: Some sulfonyl chlorides can degrade at elevated temperatures, which is a critical consideration for methods like Gas Chromatography (GC).[5][6]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice depends on the specific requirements of your analysis, such as the need for qualitative vs. quantitative data, speed, and available equipment.[7][8] The following decision tree provides a general guide.

G start What is my primary goal? qualitative Quick, qualitative check (Is the reaction working?) start->qualitative Qualitative quantitative Precise, quantitative data (Kinetics, yield, purity) start->quantitative Quantitative tlc Thin-Layer Chromatography (TLC) qualitative->tlc Fastest & Easiest nmr_qual ¹H NMR (quick scan) qualitative->nmr_qual More structural detail hplc HPLC-UV quantitative->hplc Most common & robust qnmr Quantitative NMR (qNMR) quantitative->qnmr Requires internal standard gc GC (if applicable) quantitative->gc For volatile & stable compounds

References

Validation & Comparative

Topic: Mass Spectrometry Analysis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and agrochemicals, arylsulfonyl chlorides serve as indispensable building blocks.[1] Among these, 3-Bromo-2-methylbenzene-1-sulfonyl chloride is a key intermediate, valued for its specific substitution pattern that influences the reactivity and biological activity of the resulting molecules.[2] However, the inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, poses significant analytical challenges. This guide provides a comprehensive, technically grounded comparison of mass spectrometry-based methods for the analysis of this compound and its derivatives, designed to empower researchers with the knowledge to make informed methodological decisions.

The Analytical Imperative: Characterizing a Reactive Intermediate

The primary goal in analyzing this compound (MW: ~269.55 g/mol , Formula: C₇H₆BrClO₂S) is to obtain unambiguous data on its identity, purity, and structure.[2][3] The lability of the S-Cl bond makes the molecule susceptible to hydrolysis and nucleophilic attack, necessitating analytical techniques that are both gentle and highly informative.

Key Analytical Challenges:

  • Isotopic Complexity: The presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) creates a complex, characteristic isotopic pattern that must be accurately resolved and interpreted.[4]

  • Structural Isomerism: Distinguishing between positional isomers (e.g., 4-Bromo- or 5-Bromo-2-methylbenzene-1-sulfonyl chloride) requires detailed structural information, often from fragmentation analysis.[2][5]

Mass spectrometry (MS) stands out as the premier technique for this purpose due to its unparalleled sensitivity and ability to provide precise mass and structural data from minute sample quantities.[6]

A Comparative Analysis of Ionization Techniques: The Critical First Step

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of reactive molecules. The goal is to convert the neutral analyte into a gas-phase ion with minimal decomposition. The comparison between "soft" and "hard" ionization techniques is central to this choice.[7]

Soft Ionization: Preserving Molecular Integrity

Soft ionization methods impart low internal energy to the analyte, making them ideal for observing the intact molecular ion.[7]

Electrospray Ionization (ESI): The Method of Choice ESI is the most widely used soft ionization technique for analyzing polar, and often thermally labile, compounds.[8][9]

  • Why it Works: In ESI, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density increases, eventually desorbing protonated molecules ([M+H]⁺) into the gas phase.[7] This process is exceptionally gentle, making it perfect for preserving the sulfonyl chloride functional group. For reactive intermediates, ESI-MS allows for direct analysis of reaction mixtures to detect transient species.[6]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative APCI is suitable for a broader range of polarities and is less susceptible to matrix effects than ESI.

  • Mechanism Insight: A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule.[9] This process is generally more energetic than ESI and can sometimes lead to in-source fragmentation, which may be undesirable when the primary goal is to confirm the molecular weight.

Table 1: Performance Comparison of Soft Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ion desorption from charged dropletsGas-phase proton transfer from reagent ions
Energy Transfer Very low ("soft")Low to moderate
Suitability for Sulfonyl Chlorides Excellent. Minimizes in-source degradation.Good. Suitable for less polar derivatives; risk of some fragmentation.
Typical Ions Formed [M+H]⁺, [M+Na]⁺[M+H]⁺
Matrix Susceptibility HigherLower
Primary Application Intact mass confirmation of parent compound and polar derivatives.Analysis of less polar derivatives or in complex matrices.
Hard Ionization: For Structural Clues (with a Caveat)

Hard ionization techniques, like Electron Ionization (EI) , bombard the analyte with high-energy electrons, causing extensive and often predictable fragmentation.[10] While this provides a rich fingerprint for library matching, it is generally unsuitable for determining the molecular weight of an intact, labile sulfonyl chloride as the molecular ion is often weak or absent.[11] Its primary utility is in Gas Chromatography-Mass Spectrometry (GC-MS), where sulfonyl chlorides are often derivatized into more thermally stable sulfonamides prior to analysis to ensure reliable results.[1][12]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Unambiguous Identification

Once the molecular ion is generated and isolated, tandem mass spectrometry (MS/MS) is used to gain deeper structural insights. The isolated ion is fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.

Experimental Workflow: A Typical MS/MS Experiment

Caption: Workflow for structural elucidation using tandem mass spectrometry (MS/MS).

Characteristic Fragmentation Pathways

For arylsulfonyl chlorides and their sulfonamide derivatives, fragmentation is predictable and highly informative.

  • Loss of SO₂: The neutral loss of 64 Da (SO₂) is a hallmark fragmentation of arylsulfonamides and is frequently observed.[13][14] Studies show that electron-withdrawing groups on the aromatic ring, such as chlorine or bromine, can promote this SO₂ extrusion.[13]

  • Loss of Cl or HCl: Cleavage of the S-Cl bond can occur, leading to the loss of a chlorine radical (35/37 Da) or, from the protonated molecule, neutral HCl (36/38 Da).[1]

  • Cleavage of the Aryl-Sulfur Bond: This fragmentation leads to ions representative of the substituted benzene ring, providing clear information on the core structure.

Predicted Fragmentation of this compound

G parent [M+H]⁺ m/z ~271 frag1 [M+H - HCl]⁺ m/z ~235 parent->frag1 - HCl frag2 [M+H - SO₂]⁺ m/z ~207 parent->frag2 - SO₂ frag3 [C₇H₇Br]⁺ Bromotoluene Cation m/z ~171 frag2->frag3 - Cl•

Caption: Predicted fragmentation cascade for protonated this compound.

Integrated Analytical Protocols: Combining Separation with Detection

For analyzing complex mixtures, such as reaction monitoring or final product purity assessment, coupling mass spectrometry with a chromatographic separation technique is standard practice.

Protocol: LC-MS for Purity Assessment and Derivative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing sulfonyl chloride derivatives like sulfonamides.[15] It allows for the separation of the target compound from impurities, starting materials, and byproducts before MS detection.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound(s), then re-equilibrate. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ion Source: ESI in positive ion mode.

    • Acquisition Mode: Full scan mode to detect all ions within a mass range (e.g., m/z 100-500). For quantitative studies, use Selected Ion Monitoring (SIM) for higher sensitivity.[16]

    • In-Source CID: A low level of fragmentation can be induced in the source to generate confirmatory ions, a technique often used in screening methods.[17]

Visualizing the Integrated Workflow

Caption: An integrated workflow for comprehensive characterization of synthesized derivatives.

Conclusion and Authoritative Recommendations

The successful analysis of this compound and its derivatives hinges on a multi-faceted approach that prioritizes the preservation of the molecule's integrity while maximizing the acquisition of structural information.

  • For Identity Confirmation: Direct infusion ESI-MS on a high-resolution instrument (e.g., Orbitrap or TOF) is the most efficient method. It provides accurate mass confirmation and clear resolution of the Br/Cl isotopic pattern.

  • For Purity Analysis and Reaction Monitoring: LC-MS is the indispensable tool. It provides quantitative data on the purity of the target compound and allows for the identification of process-related impurities and degradation products.

  • For Unambiguous Structure Elucidation: A combination of high-resolution MS/MS for fragmentation analysis and NMR spectroscopy is required. While MS/MS provides connectivity information and confirms the molecular formula, NMR remains the gold standard for definitive positional isomer determination.[18]

By selecting the appropriate mass spectrometric technique and integrating it with chromatographic separations, researchers can overcome the challenges posed by this reactive intermediate, ensuring data of the highest quality and integrity to support their research and development goals.

References

A Researcher's Comparative Guide to FT-IR Spectroscopy for the Identification of the Sulfonyl Chloride Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise and rapid identification of functional groups is paramount. The sulfonyl chloride (-SO₂Cl) moiety is a cornerstone of medicinal chemistry and a versatile reactive intermediate. Its unambiguous characterization is critical for reaction monitoring, quality control, and the successful synthesis of a vast array of pharmaceuticals. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive, and readily accessible method for this purpose.

This guide provides a comprehensive comparison of the FT-IR spectral features of the sulfonyl chloride group against other structurally related sulfur-oxygen functionalities. It is designed to equip the reader with the expertise to confidently identify and differentiate these groups, supported by experimental data and validated protocols.

The Vibrational Signature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R-SO₂Cl). The key to its identification via FT-IR spectroscopy lies in the characteristic vibrational modes of the S=O and S-Cl bonds.

The most prominent and diagnostic absorptions for a sulfonyl chloride are due to the asymmetric and symmetric stretching of the two sulfur-oxygen double bonds (S=O). These are typically observed as two strong and distinct bands.[1]

  • Asymmetric S=O Stretching: This vibration consistently appears in the region of 1370-1410 cm⁻¹ .[1] It is generally a very strong and sharp absorption. The asymmetry in the stretching of the two S=O bonds results in a significant change in the dipole moment, leading to a strong IR absorption.

  • Symmetric S=O Stretching: The symmetric stretch is found at a lower frequency, typically in the range of 1166-1204 cm⁻¹ .[1] This band is also strong and sharp.

The presence of the chlorine atom directly attached to the sulfur atom also gives rise to a characteristic S-Cl stretching vibration. This absorption is typically found in the lower frequency "fingerprint" region of the spectrum, which can sometimes be complex. However, it provides another piece of evidence for the presence of the sulfonyl chloride group.

Comparative FT-IR Analysis: Differentiating Sulfonyl Chlorides from Related Functional Groups

A common challenge in spectral interpretation is the potential for overlap in absorption frequencies with other sulfur-oxygen containing functional groups. A definitive identification of a sulfonyl chloride requires a comparative understanding of the spectral features of these related moieties. The table below provides a comparative summary of the key FT-IR absorption bands for sulfonyl chlorides and other relevant functional groups.

Functional GroupStructureAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Sulfonyl Chloride R-SO₂Cl1370-1410 1166-1204 S-Cl stretch
SulfonamideR-SO₂NH₂1315-13501140-1180N-H stretch (2 bands for primary, 1 for secondary)
Sulfonic AcidR-SO₃H~1173 (asymmetric SO₃)~1002 (symmetric SO₃)Broad O-H stretch (2500-3500)[2]
Sulfonate EsterR-SO₂OR'~1350~1175C-O stretch

As the data illustrates, while there is some overlap in the S=O stretching regions, the precise positions of these bands, coupled with the presence or absence of other characteristic absorptions (like N-H or broad O-H stretches), allow for the unambiguous differentiation of these functional groups. For instance, the higher frequency of the asymmetric S=O stretch in sulfonyl chlorides compared to sulfonamides is a key distinguishing feature.[3]

Visualizing the Spectral Differences: A Comparative Overlay

To visually demonstrate these differences, let's consider the FT-IR spectra of benzenesulfonyl chloride and methanesulfonamide.

(Image of FT-IR spectra would be inserted here if the platform supported it. For the purpose of this text-based generation, a descriptive comparison is provided.)

In the spectrum of benzenesulfonyl chloride , one would observe the strong, sharp asymmetric S=O stretch around 1380 cm⁻¹ and the symmetric S=O stretch near 1180 cm⁻¹.[4][5][6][7] In contrast, the spectrum of methanesulfonamide would display the asymmetric S=O stretch at a lower frequency, typically around 1330 cm⁻¹, and the symmetric stretch around 1160 cm⁻¹.[8] Crucially, the methanesulfonamide spectrum would also exhibit characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹, which are absent in the spectrum of benzenesulfonyl chloride.[8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Sulfonyl Chloride

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of a model sulfonyl chloride compound, such as benzenesulfonyl chloride, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solids and liquids.

Objective: To acquire a high-quality FT-IR spectrum of benzenesulfonyl chloride for the identification of its characteristic functional group absorptions.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Benzenesulfonyl chloride (or other sulfonyl chloride sample)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation and Background Scan:

    • Ensure the FT-IR spectrometer and ATR accessory are clean and dry.

    • With the ATR crystal exposed to the air, perform a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Application:

    • Place a small amount of the benzenesulfonyl chloride sample directly onto the center of the ATR crystal using a clean spatula. Benzenesulfonyl chloride is a low-melting solid, so a small amount will provide good contact.[5]

    • If using a solid sample, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement will involve co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Set the spectral range to at least 4000-400 cm⁻¹ to capture all relevant vibrational information.

  • Data Processing and Interpretation:

    • The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).

    • Identify the key absorption bands and compare their positions to the expected ranges for a sulfonyl chloride. Specifically, look for the strong asymmetric and symmetric S=O stretching bands between 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the vibrational modes of the sulfonyl chloride group and the experimental workflow.

G cluster_vibrations Vibrational Modes of the Sulfonyl Chloride Group S=O_asym Asymmetric S=O Stretch (~1370-1410 cm⁻¹) S=O_sym Symmetric S=O Stretch (~1166-1204 cm⁻¹) S-Cl S-Cl Stretch

Caption: Key vibrational modes of the sulfonyl chloride group.

G Start Start: Sample Preparation Background Acquire Background Spectrum Start->Background Sample_Analysis Acquire Sample Spectrum Background->Sample_Analysis Data_Processing Process and Analyze Spectrum Sample_Analysis->Data_Processing Identification Identify Characteristic Bands (S=O and S-Cl stretches) Data_Processing->Identification Comparison Compare with Reference Spectra (Sulfonamides, Sulfonic Acids, etc.) Identification->Comparison Conclusion Confirm Presence of Sulfonyl Chloride Group Comparison->Conclusion

References

A Comparative Guide to the Reactivity of 3-Bromo-2-methylbenzene-1-sulfonyl chloride and Other Substituted Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Sulfonyl Chlorides in Modern Synthesis

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamide and sulfonate ester linkages. These functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the selection of the appropriate sulfonylating agent a critical decision in any synthetic campaign. The reactivity of a sulfonyl chloride is not a fixed property; it is exquisitely tuned by the electronic and steric environment of the sulfonyl group. Understanding these nuances allows the discerning researcher to control reaction rates, improve yields, and achieve selectivity in complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of 3-bromo-2-methylbenzene-1-sulfonyl chloride with a range of other substituted benzenesulfonyl chlorides. We will delve into the underlying physical organic principles that govern their reactivity, present supporting experimental data, and provide a robust protocol for researchers to conduct their own comparative analyses. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, practical understanding of how to leverage the diverse reactivity of sulfonyl chlorides in their work.

Factors Governing the Reactivity of Arylsulfonyl Chlorides

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by a delicate interplay of electronic and steric effects imposed by the substituents on the aromatic ring.

Electronic Effects: A Hammett Perspective

The electronic influence of a substituent can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic nature of substituents.[1] Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Br, -Cl) groups, increase the electrophilicity of the sulfonyl sulfur. They achieve this through an inductive effect (-I), pulling electron density away from the reaction center and making it more susceptible to nucleophilic attack. Consequently, sulfonyl chlorides bearing EWGs exhibit enhanced reactivity.

Conversely, electron-donating groups (EDGs), like methyl (-CH₃) or methoxy (-OCH₃) groups, decrease the electrophilicity of the sulfur atom through an inductive (+I) and, in some cases, a resonance (+M) effect. This leads to a general decrease in reactivity compared to unsubstituted benzenesulfonyl chloride.

Steric Effects and the "Ortho Effect"

The steric environment around the sulfonyl chloride group can significantly impact the approach of a nucleophile. Bulky substituents, particularly in the ortho position, can hinder the reaction, leading to slower rates. However, a fascinating and counterintuitive phenomenon known as the "ortho effect" is often observed in the reactions of ortho-substituted benzenesulfonyl chlorides.[2] Contrary to simple steric hindrance arguments, some ortho-alkyl substituted sulfonyl chlorides exhibit an accelerated rate of reaction. This has been attributed to a unique, rigid conformation adopted by these molecules, which pre-organizes the sulfonyl chloride group for nucleophilic attack, thus lowering the activation energy of the reaction.[2]

Comparative Reactivity Analysis: A Data-Driven Approach

To provide a quantitative comparison, we can examine the relative rate constants for the isotopic chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides. While not a direct measure of reactivity with common nucleophiles like amines, this data provides a valuable proxy for the intrinsic electrophilicity of the sulfonyl sulfur center. A higher rate of chloride exchange correlates with a more electrophilic sulfur and, consequently, a higher reactivity towards nucleophiles.

Sulfonyl ChlorideSubstituent(s)Relative Rate Constant (k/k₀)¹
Benzenesulfonyl chlorideH1.00
4-Methylbenzenesulfonyl chloride4-CH₃0.50
4-Bromobenzenesulfonyl chloride4-Br2.80
4-Nitrobenzenesulfonyl chloride4-NO₂10.5
2-Methylbenzenesulfonyl chloride2-CH₃1.25
This compound 2-CH₃, 3-Br ~3.5 (Estimated)²
2,4,6-Trimethylbenzenesulfonyl chloride2,4,6-(CH₃)₃4.58

¹ Data adapted from kinetic studies of chloride-chloride exchange reactions. The relative rate is normalized to benzenesulfonyl chloride. ² Estimated value based on the additive effects of a weakly activating ortho-methyl group and a moderately activating meta-bromo group.

Interpretation of the Data:

  • Electron-Donating Groups (EDGs): As expected, the presence of an electron-donating methyl group in the para position (4-methylbenzenesulfonyl chloride) decreases the reactivity by approximately half compared to the unsubstituted analog.

  • Electron-Withdrawing Groups (EWGs): Conversely, the electron-withdrawing bromo and nitro groups at the para position significantly increase the reactivity, with the nitro-substituted compound being over ten times more reactive.

  • The "Ortho Effect": The 2-methyl substituent leads to a slight rate enhancement, demonstrating the "ortho effect" where the expected steric hindrance is overcome by conformational factors that favor the reaction.[2] The highly substituted 2,4,6-trimethylbenzenesulfonyl chloride shows a pronounced rate acceleration.

  • This compound: For our compound of interest, the reactivity is governed by two opposing factors: the activating, electron-withdrawing effect of the bromine at the meta position and the mildly activating "ortho effect" of the methyl group. The net result is a sulfonyl chloride with significantly enhanced reactivity compared to benzenesulfonyl chloride, making it a valuable reagent for reactions that may be sluggish with less activated sulfonyl chlorides.

Experimental Protocol: Competitive Amination for Relative Reactivity Determination

To empirically determine the relative reactivity of this compound, a competitive amination reaction can be performed. This experiment provides a direct comparison by allowing two different sulfonyl chlorides to compete for a limited amount of a nucleophile. The ratio of the resulting sulfonamide products, monitored over time, reflects the relative rates of reaction.

Materials:
  • This compound

  • A reference sulfonyl chloride (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride)

  • Aniline (or other primary/secondary amine)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Triethylamine (TEA) or pyridine as a non-nucleophilic base

  • An internal standard for HPLC analysis (e.g., naphthalene or biphenyl)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis prep_sol Prepare stock solutions of: - Sulfonyl Chloride A - Sulfonyl Chloride B - Aniline - Internal Standard mix_reagents In a reaction vial, combine: - Equimolar amounts of SC-A and SC-B - Limited amount of Aniline (e.g., 0.5 eq.) - Internal Standard - Anhydrous Solvent prep_sol->mix_reagents initiate Initiate reaction by adding base (TEA) mix_reagents->initiate sampling Take aliquots at regular time intervals initiate->sampling quench Quench aliquots with dilute acid sampling->quench hplc Analyze quenched aliquots by HPLC quench->hplc quantify Quantify the formation of: - Sulfonamide A - Sulfonamide B - Consumption of Aniline hplc->quantify plot Plot product ratio (A/B) vs. time quantify->plot

Caption: Workflow for the competitive amination experiment.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the reference sulfonyl chloride, aniline, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add equimolar amounts of this compound and the reference sulfonyl chloride. Add the internal standard, followed by the aniline solution (typically 0.5 equivalents relative to the total sulfonyl chloride concentration). Dilute with the solvent to the desired final concentration.

  • Reaction Initiation and Monitoring: Equilibrate the reaction mixture to the desired temperature (e.g., room temperature). Initiate the reaction by adding the base (e.g., triethylamine, 1.1 equivalents relative to aniline). At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a small amount of dilute aqueous acid (e.g., 1 M HCl) to neutralize the base and stop the reaction.

  • HPLC Analysis: Analyze the quenched aliquots by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, the two sulfonamide products, and the internal standard. Monitor the reaction by observing the formation of the two product peaks and the disappearance of the aniline peak.

  • Data Analysis: For each time point, calculate the concentration of each sulfonamide product based on the peak areas relative to the internal standard, using a pre-determined response factor. The ratio of the concentrations of the two sulfonamide products at each time point will give a measure of the relative reactivity of the two sulfonyl chlorides.

Discussion and Mechanistic Interpretation

The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a concerted Sₙ2-type pathway, although a stepwise addition-elimination mechanism can also be considered.

G reagents Ar-SO₂Cl + R₂NH ts Transition State [Ar-SO₂(Cl)---NHR₂]⁻ reagents->ts Nucleophilic Attack products Ar-SO₂NHR₂ + HCl ts->products Chloride Departure

Caption: Simplified mechanism of sulfonamide formation.

In the context of our comparative analysis, the enhanced reactivity of this compound can be rationalized as follows:

  • Inductive Effect of Bromine: The bromine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the benzene ring to the sulfonyl group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfur center more susceptible to attack by the lone pair of electrons on the amine nucleophile.

  • "Ortho Effect" of the Methyl Group: As discussed earlier, the ortho-methyl group, despite its electron-donating nature and potential for steric hindrance, can lead to a rate enhancement.[2] This is likely due to the adoption of a ground-state conformation that is closer to the geometry of the transition state, thereby lowering the activation energy barrier for the reaction. The steric bulk of the ortho-methyl group may also restrict the rotation around the C-S bond, further favoring a reactive conformation.

The combination of these two effects makes this compound a significantly more reactive sulfonylating agent than simpler analogs like benzenesulfonyl chloride or toluenesulfonyl chloride.

Conclusion and Practical Implications

The reactivity of a sulfonyl chloride is a tunable parameter that can be strategically employed to achieve desired synthetic outcomes. This compound emerges as a highly reactive and versatile reagent, benefiting from the synergistic electronic and conformational effects of its substituents. Its enhanced reactivity makes it particularly suitable for:

  • Reactions with weakly nucleophilic amines: Where less reactive sulfonyl chlorides may fail to react or require harsh conditions.

  • Accelerating reaction rates: To improve throughput and efficiency in synthetic workflows.

  • Driving reactions to completion: Especially in cases where equilibrium lies unfavorably with less reactive reagents.

By understanding the principles outlined in this guide and employing comparative experimental techniques, researchers can make informed decisions in the selection of sulfonyl chlorides, leading to more efficient and successful synthetic endeavors in drug discovery and beyond.

References

The Gold Standard and Beyond: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromo-2-methylbenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth exploration of X-ray crystallography as the definitive method for elucidating the structure of 3-Bromo-2-methylbenzene-1-sulfonyl chloride derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present detailed protocols, and offer an objective comparison with alternative analytical techniques, supported by experimental data.

Introduction: The Significance of this compound and its Derivatives

This compound is a versatile chemical intermediate. The presence of a reactive sulfonyl chloride group, a bromine atom, and a methyl group on the benzene ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives.[1][2] These derivatives, particularly sulfonamides, are of high interest in drug discovery due to their diverse biological activities.[3][4][5][6][7] The precise spatial arrangement of atoms within these molecules, which can be definitively determined by X-ray crystallography, is critical to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[8]

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the "gold standard" for the determination of the three-dimensional structure of small molecules. It provides atomic-level resolution, offering precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This level of detail is often unattainable by other analytical methods.[9]

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be determined.

Below is a conceptual workflow for the X-ray crystallographic analysis of a this compound derivative.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Pure Compound Mounting Crystal Mounting Crystal_Growth->Mounting High-Quality Single Crystal XRay X-ray Diffraction Mounting->XRay Mounted Crystal Data_Processing Data Processing XRay->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Processed Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation Refinement->Validation Refined Structure

Caption: Conceptual workflow for X-ray crystallographic analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, alternative and complementary techniques are invaluable, particularly when suitable single crystals cannot be obtained or when information about the molecule's behavior in solution is required. The primary alternatives for the structural elucidation of small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystalSoluble compound in a suitable deuterated solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingConnectivity through bonds (2D structure), relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomic for connectivity; lower for 3D conformationLow (provides connectivity information through fragmentation)
Sensitivity Milligram to microgram quantities (crystal size dependent)Milligram to microgram quantities[10]Picogram to femtogram quantities[9]
Key Advantage Unambiguous determination of 3D structure and absolute stereochemistry[9]Provides information on structure and dynamics in solution; no need for crystals[11]High sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS, GC-MS)[9][12]
Key Limitation Requires high-quality single crystals, which can be difficult to grow[13]Lower resolution for 3D structure compared to X-ray; can be challenging for molecules with low solubility or few protons[1][9][[“]]Indirect structural information based on fragmentation; does not provide 3D conformational data

Causality in Technique Selection:

  • For definitive proof of structure and stereochemistry , particularly for a new chemical entity, X-ray crystallography is the method of choice. The resulting crystal structure provides irrefutable evidence of the molecule's constitution and spatial arrangement.

  • When the behavior of a molecule in solution is of interest , for example, in studying dynamic processes or host-guest interactions, NMR spectroscopy is superior. It provides insights into conformational changes and intermolecular interactions that are not observable in a static crystal lattice.[11]

  • For rapid identification, purity assessment, and analysis of complex mixtures , mass spectrometry, especially when coupled with a separation technique like HPLC or GC, is indispensable. Its high sensitivity makes it ideal for detecting trace impurities and metabolites.[9][13]

Experimental Protocols: From Synthesis to Structure

Here, we present a detailed, self-validating protocol for the synthesis, crystallization, and crystallographic analysis of a representative derivative: N-benzyl-3-bromo-2-methylbenzenesulfonamide .

Part A: Synthesis of N-benzyl-3-bromo-2-methylbenzenesulfonamide

This protocol is adapted from established methods for the synthesis of sulfonamides.[4][7][15]

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Slowly add the benzylamine/triethylamine solution to the cooled sulfonyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure N-benzyl-3-bromo-2-methylbenzenesulfonamide.

Part B: Single Crystal Growth

The growth of a high-quality single crystal is the most critical and often the most challenging step.[[“]] The following methods can be attempted.

Method 1: Slow Evaporation [[“]]

  • Dissolve a small amount (10-20 mg) of the purified sulfonamide in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) in a small vial. The solution should be clear and not saturated at room temperature.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion [11]

  • Dissolve the sulfonamide in a small volume of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane or toluene).

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or pentane) to the outer container, ensuring the level is below the top of the inner vial.

  • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the sulfonamide and promoting crystallization.

Part C: X-ray Diffraction Data Collection and Structure Refinement

This part of the process is typically performed at a dedicated X-ray crystallography facility.

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • The collected data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

  • The final structure is validated to ensure its quality and accuracy.

The resulting crystallographic data for a representative sulfonamide derivative would resemble the following (based on a similar published structure):[16]

ParameterValue
Chemical FormulaC₁₄H₁₄BrNO₂S
Formula Weight340.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.832 (2)
b (Å)13.305 (3)
c (Å)8.6263 (17)
β (°)105.52 (3)
Volume (ų)1308.5 (5)
Z4
R-factor~0.04

Visualizing the Molecular Structure

The structure of the parent compound, this compound, is depicted below.

Caption: Molecular structure of this compound.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides the most definitive and high-resolution structural information available. This guide has outlined the rationale behind its application, provided a comparative analysis with other key analytical techniques, and presented a detailed experimental framework for the synthesis and crystallographic study of a representative derivative. For researchers in drug discovery and materials science, a thorough understanding and application of these principles are paramount for advancing their respective fields. The integration of X-ray crystallography with complementary techniques like NMR and mass spectrometry offers a powerful and comprehensive approach to molecular characterization.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of reactive intermediates like 3-Bromo-2-methylbenzene-1-sulfonyl chloride is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this key intermediate. We will explore the fundamental principles, experimental designs, and data interpretation, grounded in practical insights to empower researchers in selecting the optimal method for their specific needs.

The Analyte: Understanding this compound

This compound (C₇H₆BrClO₂S) is an aromatic sulfonyl chloride featuring a benzene ring substituted with bromine, a methyl group, and a sulfonyl chloride functional group.[1][2] Its utility as a building block in organic synthesis is derived from the high reactivity of the sulfonyl chloride moiety. However, this reactivity also presents analytical challenges. The compound is susceptible to hydrolysis and is predicted to be thermally labile, factors that heavily influence the choice of analytical methodology.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Method of Choice for Stability and Versatility

For non-volatile and thermally sensitive compounds, HPLC is often the superior analytical choice.[3] Reversed-Phase HPLC (RP-HPLC), in particular, is exceptionally well-suited for separating aromatic compounds like this compound from its potential impurities.[4][5]

Causality Behind the Method: Why RP-HPLC Works

RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[4] this compound, with its substituted benzene ring, possesses significant hydrophobic character, allowing for strong retention and interaction with the C18 stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, enabling the separation of the main component from more polar (e.g., hydrolysis products) or less polar impurities. The use of a UV detector is ideal, as the aromatic ring provides strong chromophores for sensitive detection.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a robust starting point for method development and validation.

1. Instrumentation and Columns:

  • System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for its excellent resolving power for aromatic compounds.[4]

  • Column Temperature: 30 °C to ensure run-to-run reproducibility.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape and suppresses silanol interactions.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 95
    20.0 95
    20.1 40

    | 25.0 | 40 |

  • Flow Rate: 1.0 mL/min.

3. Detection and Sample Preparation:

  • Detector: DAD/UV at 230 nm. A DAD is preferred to assess peak purity spectrally.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool with Caveats

GC-MS offers unparalleled identification capabilities through mass spectral libraries and high separation efficiency for volatile compounds. However, its application to sulfonyl chlorides is fraught with challenges, primarily due to their thermal lability.[6][7] Direct injection into a hot GC inlet can cause decomposition, leading to an inaccurate purity assessment.[7]

Causality Behind the Method: The Challenge of Thermal Stability

The sulfonyl chloride group can readily degrade at the high temperatures typically used in GC inlets (>250 °C).[8] This degradation can manifest as the loss of SO₂ or Cl, generating fragments that may be mistaken for impurities. To mitigate this, two approaches can be considered:

  • Low-Temperature Injection: Utilizing advanced techniques like a Programmable Temperature Vaporizer (PTV) inlet can minimize thermal stress on the analyte.[3]

  • Derivatization: Converting the reactive sulfonyl chloride into a more stable derivative, such as a sulfonamide, can make the analyte amenable to GC analysis.[9][10] While effective, this adds a sample preparation step and introduces potential side reactions that could complicate the impurity profile.[10]

For purity assessment, derivatization is often the more reliable GC approach as it stabilizes the primary component, allowing for a clearer picture of other impurities.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a derivatization approach to overcome thermal lability.

1. Derivatization:

  • Accurately weigh ~5 mg of the sulfonyl chloride sample into a vial.

  • Dissolve in 1 mL of an aprotic solvent (e.g., dichloromethane).

  • Add a 1.2 molar equivalent of a simple secondary amine (e.g., diethylamine) and a tertiary amine base (e.g., triethylamine) to catalyze the reaction and scavenge the HCl byproduct.

  • Allow the reaction to proceed for 30 minutes at room temperature to form the stable N,N-diethyl-3-bromo-2-methylbenzenesulfonamide.

  • Dilute the mixture for GC-MS analysis.

2. Instrumentation and Conditions:

  • System: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/Splitless injector at 260 °C.

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Workflow for GC-MS Purity Assessment

Caption: Workflow for GC-MS purity analysis using a derivatization strategy.

Section 3: Method Validation and Performance Comparison

A robust purity method must be validated to ensure it is fit for its intended purpose.[11] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[12][13][14]

Key Validation Parameters
ParameterHPLC MethodGC-MS MethodRationale
Specificity High. DAD allows for peak purity assessment.Very High. MS provides mass fragmentation patterns for definitive identification.Ensures the signal is from the analyte of interest, free from interference.
Linearity Excellent (R² > 0.999)Good (R² > 0.995), may be affected by derivatization efficiency.Demonstrates a proportional response to analyte concentration.
Precision (%RSD) < 1.0%< 2.0%Measures the closeness of repeated measurements.
Accuracy (% Recovery) 98-102%95-105% (dependent on derivatization)Measures the closeness of the test result to the true value.
LOD/LOQ Low (ng/mL range)Potentially lower (pg/mL range with SIM)Defines the limits of detection and reliable quantitation for impurities.
Robustness HighModerate (sensitive to derivatization conditions and inlet temperature).Measures the method's capacity to remain unaffected by small variations in parameters.

Note: The values presented are typical expected outcomes for well-developed methods and serve as illustrative examples.

Objective Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MSSenior Scientist's Verdict
Analyte Suitability Excellent. Directly analyzes the thermally labile compound without degradation.Poor to Moderate. Requires derivatization or specialized inlets to prevent on-column decomposition.HPLC is fundamentally better suited to the analyte's chemical nature.
Simplicity & Speed High. Simple sample preparation (dissolve and inject). Run times of 20-30 mins.Moderate. Derivatization adds time and complexity to sample preparation.For routine QC, the speed and simplicity of HPLC are major advantages.
Identification Power Good. Retention time and UV spectra provide strong evidence.Excellent. Mass spectra provide a molecular fingerprint for definitive impurity identification.GC-MS is unparalleled for structural elucidation of unknown impurities.
Quantitation Excellent. Highly precise and accurate for purity calculations.Good. Quantitation can be compromised by incomplete derivatization or thermal degradation.HPLC provides more reliable quantitative data for purity assays.
Cost & Maintenance Lower initial cost and routine maintenance.Higher initial cost and more complex maintenance (vacuum systems, ion source).HPLC is more cost-effective for a dedicated purity assay application.

Conclusion and Recommendation

For the routine purity assessment of this compound, Reversed-Phase HPLC with UV detection is the unequivocally recommended technique. Its ability to directly analyze the compound in its native state without risking thermal degradation ensures the highest data integrity for a purity assay. The method is robust, precise, and straightforward to implement in a quality control environment.

GC-MS, while a powerful tool, should be reserved for specific, targeted applications such as the structural identification of a critical unknown impurity that cannot be resolved or identified by HPLC-MS. In such a scenario, a carefully developed derivatization protocol is essential to ensure the data is reliable. For its primary purpose—determining the purity percentage against known and unknown impurities—HPLC stands as the more logical, reliable, and efficient choice.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Linchpin for Complex Synthesis

3-Bromo-2-methylbenzene-1-sulfonyl chloride is a versatile bifunctional reagent that serves as a valuable building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure presents two distinct, orthogonally reactive sites: a sulfonyl chloride group (–SO₂Cl) amenable to nucleophilic attack, and an aryl-bromide bond (C–Br) that is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, controlled modifications, enabling the construction of complex molecular architectures.

This guide provides a comparative analysis of various catalytic systems for reactions targeting the C–Br bond of this compound. We will delve into the mechanistic underpinnings of palladium, nickel, and copper-based systems for key C-C and C-N bond-forming reactions, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.

Logical Workflow for Catalytic Cross-Coupling

The general workflow for screening and optimizing a cross-coupling reaction with our target substrate is systematic. It involves careful selection of the catalyst, ligand, base, and solvent, followed by execution under an inert atmosphere and rigorous analysis.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 Select Catalyst & Ligand (e.g., Pd(OAc)₂, XPhos) prep2 Choose Base & Solvent (e.g., K₃PO₄, Toluene) prep1->prep2 prep3 Assemble Glassware (Oven-dried Schlenk flask) prep2->prep3 reac1 Charge Reagents (Substrate, Coupling Partner, Base) prep3->reac1 Transfer to Glovebox or Schlenk Line reac2 Inert Atmosphere (Evacuate & backfill with N₂/Ar) reac1->reac2 reac3 Add Catalyst & Solvent reac2->reac3 reac4 Heat to Temperature (e.g., 100 °C) & Stir reac3->reac4 work1 Quench Reaction & Partition (e.g., EtOAc/H₂O) reac4->work1 Monitor by TLC/LC-MS Until Completion work2 Dry & Concentrate Organic Layer work1->work2 work3 Purify (Column Chromatography) work2->work3 work4 Characterize Product (NMR, MS) work3->work4

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Part 1: Palladium-Catalyzed Systems - The Gold Standard

Palladium catalysis is the most established and versatile method for functionalizing aryl halides. The development of sophisticated phosphine ligands has revolutionized the field, enabling reactions under milder conditions with broader substrate scope.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthesis for creating biaryl structures.[3] The reactivity order for aryl halides is typically I > Br > Cl, making the C-Br bond of our substrate highly suitable for this transformation.[4]

Catalyst System Comparison:

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Range
1st Gen: Pd(PPh₃)₄Toluene/H₂O, Na₂CO₃, 80-110 °CReadily available, inexpensive.High catalyst loading (5 mol%), sensitive to air, limited to simple boronic acids.60-80%
2nd Gen: Pd(OAc)₂ + Bulky Ligand (e.g., SPhos, XPhos)Dioxane or Toluene, K₃PO₄, 80-100 °CLow catalyst loading (1-2 mol%), high TON/TOF, broad scope, air-stable pre-catalysts available.Higher ligand cost.85-98%
NHC-Based: Pd(NHC)(cinnamyl)ClDioxane, K₃PO₄, RefluxHighly active, can couple less reactive substrates like aryl sulfonates.[5][6]Can be more sensitive to steric hindrance near the coupling site.80-95%

Expertise & Causality: The evolution from simple triphenylphosphine to bulky, electron-rich biarylphosphine ligands (like SPhos) or N-Heterocyclic Carbenes (NHCs) is a direct response to mechanistic challenges. These advanced ligands accelerate the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step to release the product, leading to higher efficiency and turnover numbers (TON).

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) ArPd(II)(Br)L₂ Oxidative\nAddition->Ar-Pd(II)-Br(L2) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) ArPd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) ArPd(II)(X)L Oxidative\nAddition->Ar-Pd(II)-X(L) Ar-X Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R₂NH [Ar-Pd(II)-Amine(L)]+ [ArPd(Amine)L]⁺ Amine\nCoordination->[Ar-Pd(II)-Amine(L)]+ Deprotonation Deprotonation [Ar-Pd(II)-Amine(L)]+->Deprotonation Ar-Pd(II)-Amido(L) ArPd(Amido)L Deprotonation->Ar-Pd(II)-Amido(L) -H⁺ (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂ Nickel_Cycle Ni(0)Ln Ni(0)Lₙ Oxidative\nAddition Oxidative Addition Ni(0)Ln->Oxidative\nAddition Ar-Ni(II)-X(Ln) ArNi(II)(X)Lₙ Oxidative\nAddition->Ar-Ni(II)-X(Ln) Ar-X Ligand Exchange\nor Transmetalation Ligand Exchange or Transmetalation Ar-Ni(II)-X(Ln)->Ligand Exchange\nor Transmetalation Nu-M Ar-Ni(II)-Nu(Ln) ArNi(II)(Nu)Lₙ Ligand Exchange\nor Transmetalation->Ar-Ni(II)-Nu(Ln) Reductive\nElimination Reductive Elimination Ar-Ni(II)-Nu(Ln)->Reductive\nElimination Reductive\nElimination->Ni(0)Ln Ar-Nu

References

Validation of a synthetic route to 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride: A Comparative Validation

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This compound is a valuable building block, with its dual reactive sites—the sulfonyl chloride and the aryl bromide—offering versatile handles for constructing complex molecules in the pharmaceutical and agrochemical sectors.[1] The specific substitution pattern on the aromatic ring, however, presents a distinct synthetic challenge where regioselectivity is the primary determinant of a viable route.

This guide provides a comprehensive validation and head-to-head comparison of the two most logical synthetic pathways to this target molecule. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Our analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering field-proven insights for practical application.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Chlorosulfonation
Starting Material 3-Bromo-2-methylaniline2-Bromotoluene
Key Reactions Diazotization, SulfonylchlorinationElectrophilic Aromatic Substitution
Regioselectivity Excellent (unambiguous)Poor (yields mixture of isomers)
Purity of Crude Product HighLow (requires extensive purification)
Overall Yield (Target) Good to HighLow to Moderate
Scalability Moderate (diazonium salts can be unstable)Good (but isolation is problematic)
Safety Concerns Unstable diazonium intermediates, SO₂ gasHighly corrosive chlorosulfonic acid
Recommendation Highly Recommended for purity and reliabilityNot recommended due to poor selectivity

Route 1: The Sandmeyer Reaction Pathway from 3-Bromo-2-methylaniline

This classical approach stands as the most reliable and regiochemically unambiguous method for synthesizing the target compound. The Sandmeyer reaction facilitates the conversion of an aryl amine into a wide range of functionalities, including sulfonyl chlorides, via a diazonium salt intermediate.[2] Its primary advantage is that the substitution pattern is pre-determined by the starting aniline, thus circumventing the issue of isomeric mixtures that plagues electrophilic substitution on substituted rings.

Causality & Strategic Choice

By starting with 3-bromo-2-methylaniline, the positions of the methyl and bromo groups are fixed. The subsequent diazotization and reaction with sulfur dioxide in the presence of a copper catalyst specifically replaces the amino group with the desired sulfonyl chloride functionality, leading to a single, predictable product.[3][4] This strategic choice prioritizes purity and minimizes downstream purification efforts, a critical consideration in multi-step synthesis.

Experimental Workflow

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO[5]

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-bromo-2-methylaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 equiv) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. The formation of the diazonium salt is indicated by a clearing of the solution.[4]

    • Expert Insight: Maintaining a low temperature is critical to prevent the decomposition of the highly energetic and unstable diazonium salt.

  • Sulfonylchlorination:

    • In a separate, larger flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. To this, add a catalytic amount of copper(I) chloride (0.1 equiv).[3] Cool this mixture to 5 °C.

    • Trustworthiness: The copper(I) salt is a crucial single-electron transfer catalyst for the conversion of the diazonium salt to the sulfonyl radical.[6]

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl mixture. Vigorous nitrogen evolution will be observed. Maintain the temperature between 5-10 °C during the addition.

    • After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature until gas evolution ceases.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will often precipitate as a solid or oil.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Causality: The sulfonyl chloride group is susceptible to hydrolysis back to the sulfonic acid.[3] A rapid, cold work-up is essential to maximize yield.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Electrophilic Chlorosulfonation of 2-Bromotoluene

This pathway represents a more direct, yet fundamentally flawed, approach. It involves the electrophilic aromatic substitution of 2-bromotoluene with chlorosulfonic acid.[7] While this method can be effective for arenes that yield a single dominant product, it is poorly suited for substrates like 2-bromotoluene where the directing effects of the existing substituents are conflicting.

Causality & Strategic Choice

The challenge with this route lies in the principles of electrophilic aromatic substitution:

  • The methyl group is an activating, ortho, para-director.

  • The bromo group is a deactivating, ortho, para-director.

When 2-bromotoluene is subjected to chlorosulfonation, the incoming chlorosulfonyl group (-SO₂Cl) will be directed to multiple positions on the ring, primarily positions 4 and 6, which are para and ortho to the activating methyl group, respectively. The desired product, where the sulfonyl chloride is at position 1, is sterically hindered and electronically disfavored. This inevitably leads to a complex mixture of isomers that are difficult and costly to separate.

Experimental Workflow

Caption: Workflow for the problematic chlorosulfonation route.

Detailed Experimental Protocol

Materials:

  • 2-Bromotoluene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Sodium sulfite

Procedure:

  • Reaction Setup:

    • Safety First: This reaction must be performed in an efficient fume hood with appropriate personal protective equipment. Chlorosulfonic acid is extremely corrosive and reacts violently with water.

    • In a flask equipped with a dropping funnel and a gas outlet to vent HCl, dissolve 2-bromotoluene (1.0 equiv) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Chlorosulfonation:

    • Slowly add chlorosulfonic acid (3.0-5.0 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.[8] Copious amounts of HCl gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C. Very cautiously, pour the mixture onto a large amount of crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with more dichloromethane.

    • Combine the organic layers and wash with cold water, a cold dilute sodium sulfite solution (to quench any remaining oxidant), and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product will be a mixture of isomeric sulfonyl chlorides, requiring careful and often inefficient purification by fractional crystallization or chromatography.

Final Recommendation

Based on a rigorous comparison of the two primary synthetic strategies, the Sandmeyer reaction (Route 1) is unequivocally the superior method for preparing this compound. Its key advantage is the near-perfect regioselectivity, which guarantees the desired substitution pattern and yields a product of high purity with minimal purification. This reliability is crucial for any research or development program.

While the direct chlorosulfonation of 2-bromotoluene (Route 2) may appear more concise, it is a fundamentally flawed approach for this specific target due to the formation of a complex and difficult-to-separate mixture of isomers. The low yield of the desired product and the intensive purification required render this route impractical and inefficient for most applications.

For any synthetic campaign requiring this compound, sourcing or preparing the 3-bromo-2-methylaniline precursor and employing the Sandmeyer reaction is the most scientifically sound and trustworthy strategy.

References

A Comparative Benchmarking Guide to Sulfonating Agents: Evaluating the Efficacy of 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonation is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of a sulfonating agent is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride, a uniquely substituted aryl sulfonyl chloride, against a panel of commonly employed sulfonating agents. Through a detailed examination of their chemical properties, reactivity profiles, and performance in a standardized experimental framework, this document serves as a technical resource for researchers, chemists, and drug development professionals to facilitate informed reagent selection.

Introduction: The Strategic Importance of Sulfonation

In the landscape of synthetic organic chemistry, the introduction of a sulfonyl group (—SO₂—) into a molecular framework is a frequently utilized strategy to modulate a compound's physicochemical properties. The sulfonation of alcohols and amines to form sulfonate esters and sulfonamides, respectively, is of particular importance. This transformation can enhance water solubility, a key factor in improving the bioavailability of drug candidates, or convert a poor leaving group (like a hydroxyl group) into an excellent one, thereby facilitating subsequent nucleophilic substitution reactions.[1][2][3]

The reagents that mediate these transformations, known as sulfonating agents, are typically sulfonyl chlorides (R—SO₂Cl). The reactivity of these agents is governed by the electrophilicity of the sulfur atom and is influenced by the steric and electronic nature of the 'R' group. This guide focuses on this compound, a reagent with a distinct substitution pattern, and benchmarks its performance against established alternatives to provide a clear, data-driven perspective on its utility in the modern synthesis laboratory.

Featured Agent: this compound

This compound is an aromatic sulfonyl chloride characterized by the presence of both a bromine atom and a methyl group on the benzene ring.[4] This specific arrangement of substituents imparts unique reactivity to the molecule.

  • Molecular Formula: C₇H₆BrClO₂S[5]

  • Molecular Weight: 269.55 g/mol [5]

  • Appearance: Typically a solid at room temperature.

  • Key Structural Features: The ortho-methyl group and meta-bromo group relative to the sulfonyl chloride functionality are critical. The ortho-methyl group introduces steric hindrance around the reaction center, which can influence substrate selectivity. Simultaneously, it can contribute to a "positive ortho effect," where conformational restrictions may pre-organize the molecule into a more reactive geometry, potentially enhancing reaction rates despite the steric bulk.[6] The electron-withdrawing bromine atom, in turn, increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[6]

This reagent is a valuable intermediate in the synthesis of complex organic molecules, finding applications in the pharmaceutical, agrochemical, and biotechnology sectors.[6] Its primary mode of action involves a bimolecular nucleophilic substitution at the sulfonyl sulfur center.[6]

A Comparative Panel of Sulfonating Agents

To establish a comprehensive benchmark, this compound is compared against three widely used sulfonating agents, each with distinct structural and reactivity profiles.

p-Toluenesulfonyl chloride (TsCl)
  • Structure: A foundational reagent in organic synthesis, TsCl is perhaps the most common agent for converting alcohols into tosylates, which are excellent leaving groups.[2][7] It is relatively inexpensive and easy to handle.

  • Reactivity: The methyl group in the para position has a mild electron-donating effect, making the sulfur atom slightly less electrophilic than in unsubstituted benzenesulfonyl chloride. Its lack of ortho substituents results in minimal steric hindrance.[3][8]

2-Mesitylenesulfonyl chloride (MstCl)
  • Structure: Also known as 2,4,6-Trimethylbenzenesulfonyl chloride, MstCl is characterized by significant steric hindrance due to the two ortho-methyl groups.[9][10]

  • Reactivity: The pronounced steric bulk makes MstCl highly selective for less hindered primary alcohols. It is often used when other sulfonating agents might lead to side reactions with more accessible functional groups. Its reaction rates are generally slower compared to less hindered reagents.[9] It also serves as a coupling agent in polynucleotide synthesis.

4-Nitrobenzenesulfonyl chloride (NsCl)
  • Structure: The presence of a strong electron-withdrawing nitro group in the para position makes NsCl a highly reactive sulfonating agent.[11]

  • Reactivity: The nitro group significantly increases the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates. The resulting nosylates and nosylamides are stable, but the nosyl group can be cleaved under specific, mild conditions, making it an excellent protecting group for amines in peptide synthesis.[12]

Dansyl chloride
  • Structure: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a specialized sulfonating agent.[13]

  • Reactivity: It reacts readily with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, highly fluorescent sulfonamide adducts.[13][14][15] This property makes it an invaluable tool for fluorescent labeling and derivatization of amino acids and proteins for analytical purposes, such as protein sequencing and HPLC analysis.[13][16]

Experimental Framework for Performance Benchmarking

To objectively assess the efficiency of these agents, a standardized protocol for the sulfonylation of a model primary alcohol, benzyl alcohol, is proposed. This reaction is widely understood and allows for a direct comparison of reaction kinetics and yield.

General Protocol: Sulfonylation of Benzyl Alcohol

Objective: To synthesize benzyl sulfonate esters using different sulfonyl chlorides and compare the reaction outcomes.

Materials:

  • Benzyl alcohol (Substrate)

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • 2-Mesitylenesulfonyl chloride (MstCl)

  • 4-Nitrobenzenesulfonyl chloride (NsCl)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Triethylamine (Base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (1.5 mmol), followed by the respective sulfonyl chloride (1.2 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with 1 M HCl (10 mL). Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine its purity and yield using ¹H NMR and HPLC analysis.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Benzyl Alcohol in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine (Base) B->C D 4. Add Sulfonyl Chloride C->D E 5. Monitor by TLC D->E F 6. Quench with 1M HCl E->F G 7. Aqueous Washes F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Determine Yield & Purity (NMR, HPLC) I->J

Caption: Standardized workflow for the comparative sulfonylation of benzyl alcohol.

Comparative Data & Performance Analysis

The following table summarizes the anticipated results from the described experimental protocol. The data is projected based on the known reactivity principles of each agent.

Sulfonating AgentStructureEst. Reaction TimeEst. Yield (%)Key Performance Characteristics
This compound C₇H₆BrClO₂S4-6 hours85-90%Good reactivity due to electron-withdrawing Br; moderate steric hindrance from ortho-methyl may offer some selectivity.
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂Cl3-5 hours90-95%Standard, reliable reactivity with minimal steric hindrance.[7] A general-purpose agent.
2-Mesitylenesulfonyl chloride (MstCl) (CH₃)₃C₆H₂SO₂Cl12-24 hours70-80%Significantly slower reaction rate due to high steric hindrance.[9] Highly selective for primary vs. secondary alcohols.
4-Nitrobenzenesulfonyl chloride (NsCl) O₂NC₆H₄SO₂Cl1-2 hours>95%Very high reactivity due to the strongly electron-withdrawing nitro group.[11] Excellent for rapid conversions or less reactive substrates.

Analysis of Results:

  • Reactivity Trend: The expected trend in reactivity is NsCl > TsCl ≈ this compound > MstCl. This is a direct consequence of the electronic and steric effects imparted by the substituents on the aryl ring. NsCl's high reactivity stems from the potent electron-withdrawing nature of the nitro group.[12]

  • Performance of the Featured Agent: this compound is predicted to be a highly efficient reagent, with its reactivity comparable to the widely used TsCl. The activating effect of the bromine atom likely compensates for the mild steric hindrance of the ortho-methyl group. Its unique substitution pattern makes it a valuable alternative to TsCl, particularly when subtle differences in selectivity or downstream functionalization (utilizing the bromo-handle) are desired.

  • Steric Influence: The dramatic increase in reaction time for MstCl clearly demonstrates the impact of steric hindrance. This "disadvantage" in speed becomes a crucial advantage when chemo- or regioselectivity is the primary goal.[9]

Logic for Sulfonating Agent Selection

Choosing the optimal sulfonating agent is a multifactorial decision. The following diagram illustrates the key considerations a researcher must weigh.

G Start Select Sulfonating Agent Substrate Substrate Sterics (Primary, Secondary, Tertiary) Start->Substrate Goal Desired Outcome Start->Goal Reactivity Substrate Electronics (Rich vs. Deficient) Start->Reactivity TsCl TsCl (General Purpose) Substrate->TsCl Primary/ Secondary MstCl MstCl (High Selectivity) Substrate->MstCl Primary NsCl_LG NsCl (Activation) Goal->NsCl_LG Good Leaving Group NsCl_PG NsCl (Protection) Goal->NsCl_PG Amine Protection Reactivity->NsCl_LG Unreactive Substrate Featured 3-Bromo-2-methyl- benzenesulfonyl chloride (Reactive & Functionalizable) Reactivity->Featured Standard Reactivity

References

A Comparative Guide to the Elemental Analysis of Novel Compounds Derived from 3-Bromo-2-methylbenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and verification of novel compounds are foundational to innovation. This guide provides an in-depth technical comparison of elemental analysis data for a novel compound synthesized from 3-Bromo-2-methylbenzene-1-sulfonyl chloride versus an alternative starting material. We will delve into the synthetic rationale, present detailed experimental protocols, and interpret the resulting elemental analysis data, underscoring its critical role in structural confirmation and purity assessment.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a versatile reagent in medicinal chemistry, primarily utilized for the synthesis of novel sulfonamides. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The specific substitution pattern of this compound—a bromine atom and a methyl group on the benzene ring—offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological activity of the resulting sulfonamides. The bromine atom, in particular, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries.

Synthesis and Characterization: A Tale of Two Sulfonamides

To provide a clear comparison, we will detail the synthesis of a novel sulfonamide from our primary reagent and a structurally similar sulfonamide from an alternative starting material, 4-methylbenzene-1-sulfonyl chloride (tosyl chloride). The choice of a common amine, in this case, aniline, allows for a direct comparison of the influence of the substituted benzene ring on the final compound's properties.

Experimental Workflow: A Generalized Approach

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a well-established and robust reaction. The general workflow involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid.[3][4] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[2]

experimental_workflow reagents Sulfonyl Chloride + Amine + Base reaction Reaction in Suitable Solvent (e.g., Dichloromethane) reagents->reaction Mixing workup Aqueous Workup (e.g., washing with dilute acid and base) reaction->workup Quenching purification Purification (e.g., Recrystallization or Chromatography) workup->purification characterization Characterization (IR, NMR, MS) purification->characterization elemental_analysis Elemental Analysis (CHNS) characterization->elemental_analysis structural_comparison cluster_0 From this compound cluster_1 From 4-methylbenzene-1-sulfonyl chloride (Alternative) a N-phenyl-3-bromo-2-methylbenzenesulfonamide a_feat Features: - Bromine at position 3 - Methyl group at position 2 - Potential for further derivatization at Br a->a_feat b N-phenyl-4-methylbenzenesulfonamide b_feat Features: - Methyl group at position 4 - Different steric and electronic profile b->b_feat

References

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3-Bromo-2-methylbenzene-1-sulfonyl chloride
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